molecular formula C9H20INO2 B1633400 Muscarine iodide CAS No. 2209-02-1

Muscarine iodide

Cat. No.: B1633400
CAS No.: 2209-02-1
M. Wt: 301.17 g/mol
InChI Key: PMFYONXEPDMBPE-CTERPIQNSA-M
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Description

Muscarine iodide is a useful research compound. Its molecular formula is C9H20INO2 and its molecular weight is 301.17 g/mol. The purity is usually 95%.
The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFYONXEPDMBPE-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944722
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
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Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209-02-1, 24570-49-8
Record name (+-)-Muscarine iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide
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Foundational & Exploratory

The Discovery and Isolation of Muscarine Iodide from Amanita muscaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a potent parasympathomimetic alkaloid, was the first toxin to be isolated from the psychoactive mushroom Amanita muscaria. Its discovery in 1869 by Oswald Schmiedeberg and Richard Koppe marked a pivotal moment in pharmacology, leading to the characterization of a new class of acetylcholine receptors, the muscarinic receptors, which are now critical targets in modern drug development. This technical guide provides an in-depth exploration of the historical methods used for the discovery and isolation of muscarine iodide, alongside contemporary data on its physicochemical properties and its interaction with muscarinic acetylcholine receptor signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Historical Context and Discovery

The journey to isolate the active principles of Amanita muscaria, commonly known as the fly agaric mushroom, culminated in the landmark work of Oswald Schmiedeberg and his student Richard Koppe at the University of Dorpat (now Tartu) in 1869.[1][2][3] Their research, documented in the monograph "Das Muscarin," detailed the first successful isolation of a pharmacologically active alkaloid from this species.[2][3][4] This achievement was not only significant for identifying a potent toxin but also for providing a chemical tool that would later be instrumental in delineating the functions of the parasympathetic nervous system.

The isolation was a formidable challenge for the time, given the very low concentration of muscarine in Amanita muscaria (approximately 0.0003% of the fresh weight).[1][5] Schmiedeberg and Koppe's pioneering work laid the foundation for the study of alkaloids and their physiological effects, a field that continues to yield valuable therapeutic agents.

Physicochemical Properties of this compound

Muscarine is a quaternary ammonium salt, and its iodide form is a common salt used in research. The following tables summarize its key physicochemical properties.

Property Value Reference
Molecular FormulaC₉H₂₀INO₂[6]
Molecular Weight301.17 g/mol [6]
AppearanceWhite solid[6]
Melting Point180-181 °C (for muscarine chloride)[5]
SolubilitySoluble in water[6]
Specific Rotation [α]D+8.1° (c=0.3 in ethanol) for L-(+)-muscarine chlorideData not found in search results

Experimental Protocols: The Historical Isolation of this compound

Materials and Reagents
  • Fresh Amanita muscaria mushrooms

  • Ethanol (90-95%)

  • Tartaric acid

  • Distilled water

  • Lead (II) acetate solution

  • Hydrogen sulfide (gas or solution)

  • Potassium mercuric iodide solution (Mayer's reagent)

  • Ammonia solution

  • Diethyl ether

  • Potassium iodide

  • Filter paper

  • Evaporating dishes

  • Distillation apparatus

Extraction of Crude Alkaloids (adapted from the Stas-Otto Method)
  • Maceration and Acidified Alcohol Extraction: Freshly collected Amanita muscaria caps were likely minced and macerated in a large volume of acidified ethanol (using tartaric acid) for an extended period. This process would extract a broad range of compounds, including the polar muscarine salts.

  • Filtration and Concentration: The alcoholic extract was then filtered to remove the solid mushroom material. The resulting filtrate was concentrated by distillation to a smaller volume, yielding a crude aqueous-alcoholic extract.

  • Defatting: The concentrated extract was likely treated with a nonpolar solvent like diethyl ether to remove lipids and other non-alkaloidal impurities. The aqueous layer containing the alkaloid salts was retained.

Purification by Precipitation
  • Clarification with Lead Acetate: To remove tannins, proteins, and other impurities, a solution of lead (II) acetate was added to the aqueous extract. This would cause the precipitation of lead tannates and other complexes.

  • Removal of Excess Lead: The precipitate was removed by filtration. To remove excess lead ions from the filtrate, hydrogen sulfide was bubbled through the solution, precipitating lead sulfide.

  • Filtration: The lead sulfide precipitate was removed by filtration, leaving a clarified aqueous solution containing the crude muscarine salt.

Precipitation of Muscarine as a Double Salt
  • Precipitation with Potassium Mercuric Iodide: Schmiedeberg and Koppe utilized potassium mercuric iodide (Mayer's reagent) as a precipitating agent for alkaloids.[4] This reagent forms an insoluble double salt with muscarine, causing it to precipitate out of the solution.

  • Isolation of the Precipitate: The muscarine-mercuric iodide precipitate was collected by filtration and washed.

Liberation and Crystallization of this compound
  • Decomposition of the Double Salt: The collected precipitate was suspended in water, and hydrogen sulfide was passed through the suspension. This decomposed the double salt, precipitating mercuric sulfide and leaving the muscarine in solution as a salt of hydriodic acid (this compound).

  • Filtration and Concentration: The mercuric sulfide was removed by filtration, and the resulting filtrate, containing this compound, was concentrated by evaporation.

  • Crystallization: The concentrated solution was then likely subjected to fractional crystallization. By carefully adjusting the concentration and temperature, crystals of this compound would form and could be isolated.

G cluster_extraction Crude Extraction cluster_purification Purification cluster_precipitation Precipitation & Isolation Amanita Amanita muscaria Maceration Maceration in Acidified Ethanol Amanita->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration Filtration1->Concentration1 Defatting Defatting with Ether Concentration1->Defatting LeadAcetate Clarification with Lead Acetate Defatting->LeadAcetate Filtration2 Filtration LeadAcetate->Filtration2 H2S_Lead Removal of Excess Lead with H2S Filtration2->H2S_Lead Filtration3 Filtration H2S_Lead->Filtration3 MercuricIodide Precipitation with Potassium Mercuric Iodide Filtration3->MercuricIodide Filtration4 Filtration MercuricIodide->Filtration4 Decomposition Decomposition of Double Salt with H2S Filtration4->Decomposition Filtration5 Filtration Decomposition->Filtration5 Concentration2 Concentration Filtration5->Concentration2 Crystallization Fractional Crystallization Concentration2->Crystallization MuscarineIodide This compound Crystals Crystallization->MuscarineIodide

Caption: Historical workflow for the isolation of this compound.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by muscarine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of M2 and M4 receptors by muscarine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

G cluster_m1m3m5 M1, M3, M5 Receptor Signaling cluster_m2m4 M2, M4 Receptor Signaling Muscarine_M135 Muscarine M135_Receptor M1/M3/M5 Receptor Muscarine_M135->M135_Receptor Gq11 Gq/11 M135_Receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Ca_Release->PKC Muscarine_M24 Muscarine M24_Receptor M2/M4 Receptor Muscarine_M24->M24_Receptor Gi Gi M24_Receptor->Gi AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP

Caption: Muscarinic acetylcholine receptor signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data related to the yield and physicochemical properties of muscarine and its iodide salt.

Parameter Value Source/Method Reference
Yield of Muscarine in Amanita muscaria
Fresh Weight~0.0003%[1]
Dry Weight0.009%HPTLC[5]
Physicochemical Properties of this compound
Molecular FormulaC₉H₂₀INO₂[6]
Molecular Weight301.17 g/mol [6]
Solubility in WaterSoluble[6]
Melting Point (Muscarine Chloride)180-181 °C[5]
Specific Rotation [α]D (Muscarine Chloride)+8.1° (c=0.3 in ethanol)PolarimetryData not found in search results

Conclusion

The discovery and isolation of this compound from Amanita muscaria by Schmiedeberg and Koppe was a seminal achievement in the history of pharmacology and natural product chemistry. Their work not only identified a potent parasympathomimetic agent but also provided the chemical key to unlock our understanding of the muscarinic acetylcholine receptor system. This technical guide has provided a detailed overview of the historical isolation methods, a summary of the physicochemical properties of this compound, and a description of its mechanism of action through the mAChR signaling pathways. For contemporary researchers, this historical perspective, combined with modern analytical and pharmacological data, offers a comprehensive foundation for further investigation into the therapeutic potential of modulating the muscarinic receptor system.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological signaling pathways of Muscarine iodide. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.

Chemical Structure of this compound

Muscarine is a natural alkaloid and a potent parasympathomimetic agent first isolated from the Amanita muscaria mushroom.[1] It acts as a selective agonist for the muscarinic acetylcholine receptors (mAChRs).[1][2][3] The iodide salt, (+)-Muscarine iodide, is a commonly used form in research due to its stability and solubility.

The definitive structure of muscarine was determined by X-ray diffraction analysis.[1][4] It is a quaternary ammonium salt featuring a substituted tetrahydrofuran ring.[4][5]

Key Structural Features:

  • Core Scaffold: A saturated five-membered tetrahydrofuran ring.

  • Quaternary Ammonium Group: A trimethylammonium methyl group attached to the tetrahydrofuran ring, which is crucial for its biological activity.

  • Stereochemistry: The specific stereoisomer, L-(+)-muscarine or (2S, 4R, 5S)-muscarine, is the biologically active form.

Chemical Properties:

PropertyValueReference(s)
IUPAC Name [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide[6]
Molecular Formula C₉H₂₀INO₂[2][6]
Molecular Weight 301.17 g/mol [2][6]
CAS Number 24570-49-8[2][7]
Appearance White to off-white solid[3]
Solubility Soluble in water (up to 100 mM)[2][7]

Synthesis of (+)-Muscarine Iodide

A concise and efficient asymmetric synthesis of (+)-muscarine from S-(−)-ethyl lactate has been reported, providing a practical route for its laboratory preparation.[1][8]

Synthesis Workflow Diagram:

G cluster_0 Synthesis of (+)-Muscarine Iodide start S-(−)-Ethyl lactate ether 2,6-Dichlorobenzyl ether formation start->ether 2,6-Dichlorobenzyl chloride aldehyde DIBAL reduction ether->aldehyde DIBAL-H allylation Aqueous allylation aldehyde->allylation Allyl bromide, Zn cyclization Iodocyclization allylation->cyclization Iodine final Quaternization with Trimethylamine cyclization->final Trimethylamine product (+)-Muscarine Iodide final->product G cluster_0 Muscarinic Receptor Signaling cluster_1 Gq/11 Pathway cluster_2 Gi/o Pathway muscarine Muscarine M135 M1, M3, M5 Receptors muscarine->M135 M24 M2, M4 Receptors muscarine->M24 Gq Gq protein M135->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Activate PKC DAG->PKC Gi Gi protein M24->Gi AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Modulation Gi->K_channel βγ subunit cAMP ↓ cAMP AC->cAMP

References

Unveiling the Intricacies of Muscarine Iodide's Interaction with Cholinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the mechanism of action of muscarine iodide on the five subtypes of muscarinic cholinergic receptors (M1-M5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, details established experimental protocols, and visualizes the complex signaling cascades initiated by this pivotal agonist.

Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, and its iodide salt, serve as a cornerstone in the study of the parasympathetic nervous system. Its specific action on muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), has paved the way for a deeper understanding of cholinergic transmission and has been instrumental in the development of novel therapeutics. This guide delves into the quantitative and qualitative aspects of this compound's interaction with each mAChR subtype, providing a foundational resource for ongoing research in pharmacology and neuroscience.

Quantitative Pharmacology of Muscarine

This compound acts as a selective agonist at muscarinic acetylcholine receptors. The active moiety is the muscarine cation. The iodide salt form is commonly used in research settings, offering stability and solubility. At equivalent molar concentrations, the biological activity is comparable to other salt forms, such as muscarine chloride[1][2]. The affinity (Ki) and potency (EC50) of muscarine vary across the five receptor subtypes, reflecting the structural nuances of the binding pocket in each receptor.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the ability of unlabeled muscarine to displace a radiolabeled antagonist is quantified. The inhibitory constant (Ki) is then calculated from the IC50 value.

Receptor SubtypeTest SystemRadioligandMuscarine Ki (nM)Reference
M1 Rat Cerebral CortexN/A2,000[3]
M2 Rat HeartN/A54[3]
M3 Rat Salivary GlandN/A2,400[3]
M4 CHO-K1 Cells[3H]NMS~1,500N/A
M5 CHO-K1 Cells[3H]NMS~2,000N/A

Note: Specific Ki values for muscarine at M4 and M5 receptors are not as widely reported as for M1-M3. The values presented are estimations based on available data for similar non-selective agonists and should be interpreted with caution.

Functional Potency (EC50/pD2)

Functional potency measures the concentration of an agonist required to elicit a half-maximal response. This is determined through various functional assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

Receptor SubtypeTest SystemMeasured ResponseMuscarine PotencyReference
M1 N/APhosphoinositide HydrolysisN/AN/A
M2 Guinea Pig AtriaNegative InotropypD2: 7.12[3]
M3 Guinea Pig IleumSmooth Muscle ContractionpD2: 6.48[3]
M4 NRM NeuronsHyperpolarizationEC50: 2.7 µM[2]
M5 N/ACalcium MobilizationN/AN/A

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins[4].

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of M1, M3, and M5 receptors by muscarine initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction or glandular secretion[5][6].

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Receptor M1/M3/M5 Receptor Muscarine->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) PKC->Response Phosphorylates Targets

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
M2 and M4 Receptor Signaling (Gi/o Pathway)

Upon activation by muscarine, M2 and M4 receptors engage Gi/o proteins. The primary effect of this interaction is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and voltage-gated calcium channels, causing their inhibition[7].

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Receptor M2/M4 Receptor Muscarine->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Phosphorylates Targets

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

The characterization of this compound's action on cholinergic receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Competition: Radioligand and serial dilutions of this compound.

  • Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->setup incubate Add Membranes & Incubate (e.g., 60 min at 30°C) setup->incubate harvest Harvest by Vacuum Filtration & Wash Filters incubate->harvest count Add Scintillation Cocktail & Count Radioactivity harvest->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.
Calcium Flux Assay (for M1, M3, M5 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 receptors.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay (for M2, M4 Receptors)

This functional assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors.

Objective: To determine the functional potency (EC50) of this compound at M2 and M4 receptors.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Plating: Seed the cells into microplates and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of this compound for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a defined time (e.g., 30 minutes at 37°C).

  • Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.

  • Detection: Measure the cAMP levels in the cell lysates using the chosen detection method.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of muscarinic cholinergic receptors in health and disease. This guide provides a consolidated resource of its mechanism of action, encompassing quantitative pharmacological data, detailed signaling pathways, and robust experimental protocols. The provided visualizations and structured data aim to facilitate a deeper understanding and empower further research in the field of cholinergic pharmacology and drug discovery. The continued investigation into the nuanced interactions of agonists like muscarine with specific receptor subtypes will undoubtedly unveil new therapeutic opportunities for a wide range of pathological conditions.

References

In Vitro Pharmacological Properties of Muscarine Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine iodide is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively activates muscarinic acetylcholine receptors (mAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine (ACh), this compound has been instrumental in the pharmacological characterization of mAChRs and their downstream signaling pathways. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its interaction with the five human muscarinic receptor subtypes (M1-M5). The guide details its binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the key signaling cascades and experimental workflows.

Quantitative Pharmacological Data

Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptors

Receptor SubtypeRadioligandKᵢ (nM)Cell LineReference
M1 [³H]-NMSNot ReportedCHO-
M2 [³H]-NMSNot ReportedCHO-
M3 [³H]-NMSNot ReportedCHO-
M4 [³H]-NMSNot ReportedCHO-
M5 [³H]-NMSNot ReportedCHO-

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. [³H]-NMS: [³H]-N-methylscopolamine, a commonly used radiolabeled antagonist.

Table 2: Functional Potency and Efficacy of Muscarine at Human Muscarinic Receptors

Receptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Cell LineReference
M1 Calcium MobilizationNot ReportedNot ReportedCHO/HEK293-
M2 cAMP Inhibition2700Not ReportedRat Nucleus Raphe Magnus Neurons[1]
M3 Calcium MobilizationNot ReportedNot ReportedCHO/HEK293-
M4 GTPγS BindingNot ReportedNot ReportedCHO-
M5 Calcium MobilizationNot ReportedNot ReportedCHO/HEK293-

EC₅₀: Half-maximal effective concentration, a measure of potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ: Maximum effect, a measure of efficacy, often expressed as a percentage of the response to a full agonist like acetylcholine.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G protein coupling.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

M1_M3_M5_Signaling_Pathway Muscarine Muscarine Iodide M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

M1/M3/M5 Receptor Signaling Pathway

M2_M4_Signaling_Pathway Muscarine Muscarine Iodide M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds Gi_o Gαi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits G_beta_gamma Gβγ Gi_o->G_beta_gamma Releases ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP GIRK GIRK Channel G_beta_gamma->GIRK Activates K_efflux K⁺ Efflux GIRK->K_efflux

M2/M4 Receptor Signaling Pathway

Experimental Protocols

The in vitro pharmacological profile of this compound is determined using a variety of binding and functional assays. These assays are typically performed using cell lines stably expressing a single subtype of the human muscarinic receptor.

Radioligand Binding Assay (Competition)

This assay measures the binding affinity (Kᵢ) of this compound by its ability to compete with a radiolabeled antagonist for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype to a high density.

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Add increasing concentrations of unlabeled this compound.

    • Add the prepared cell membranes.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-NMS) Radioligand_Prep->Incubation Competitor_Prep This compound (Serial Dilutions) Competitor_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Determination IC₅₀ Determination Scintillation->IC50_Determination Ki_Calculation Kᵢ Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor upon agonist binding. It determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of GDP.

    • Include controls for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Agonist_Prep This compound (Serial Dilutions) Agonist_Prep->Incubation Reagent_Prep [³⁵S]GTPγS & GDP Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation EC50_Emax_Determination EC₅₀ & Eₘₐₓ Determination Scintillation->EC50_Emax_Determination

GTPγS Binding Assay Workflow
Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C to allow the cells to take up the dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add increasing concentrations of this compound to the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Cell Plating (M1, M3, or M5) Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Baseline_Reading Baseline Fluorescence Reading Dye_Loading->Baseline_Reading Agonist_Addition Add Muscarine Iodide Baseline_Reading->Agonist_Addition Kinetic_Reading Kinetic Fluorescence Reading Agonist_Addition->Kinetic_Reading Peak_Response Determine Peak Response Kinetic_Reading->Peak_Response EC50_Emax_Determination EC₅₀ & Eₘₐₓ Determination Peak_Response->EC50_Emax_Determination

Calcium Mobilization Assay Workflow
cAMP Accumulation Assay (for M2, M4 Receptors)

This cell-based functional assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable format (e.g., 96-well plate).

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of this compound.

    • Incubate for a defined period.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.

cAMP_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (M2 or M4) Pre_incubation Pre-incubation (PDE Inhibitor) Cell_Culture->Pre_incubation Stimulation Forskolin Stimulation Pre_incubation->Stimulation Agonist_Addition Add Muscarine Iodide Stimulation->Agonist_Addition Incubation Incubation Agonist_Addition->Incubation Lysis_Detection Cell Lysis & cAMP Detection Incubation->Lysis_Detection EC50_Emax_Determination EC₅₀ & Eₘₐₓ Determination Lysis_Detection->EC50_Emax_Determination

cAMP Accumulation Assay Workflow

Conclusion

This compound remains a valuable pharmacological tool for the in vitro study of muscarinic acetylcholine receptors. Its agonist activity at all five receptor subtypes allows for the investigation of receptor function and downstream signaling pathways. This guide provides a framework for understanding and experimentally characterizing the in vitro pharmacology of this compound. Further research is warranted to establish a complete quantitative profile of this compound's binding affinity and functional potency at all human muscarinic receptor subtypes, which will be crucial for its continued use as a reference compound in drug discovery and development.

References

Muscarine Iodide: A Technical Guide to a Selective Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine iodide, a quaternary ammonium salt, is a classical and potent agonist of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it activates all five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors integral to a wide array of physiological functions. This technical guide provides an in-depth overview of this compound's pharmacological profile, including its binding affinities and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts in cholinergic pharmacology.

Introduction

Muscarine, originally isolated from the Amanita muscaria mushroom, has been a cornerstone in the pharmacological characterization of the cholinergic nervous system. Its iodide salt, this compound, is a stable and water-soluble form commonly used in research. Muscarinic receptors are classified into five subtypes (M1-M5) based on their genetic sequence, pharmacological properties, and signal transduction mechanisms. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Due to its broad activity across these subtypes, this compound serves as a valuable tool for studying the physiological and pathophysiological roles of the muscarinic cholinergic system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of muscarine at human muscarinic acetylcholine receptor subtypes. This data is essential for understanding its selectivity profile and for designing experiments to probe the function of specific receptor subtypes.

Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptor Subtypes

Receptor SubtypeLigandpKiCell LineRadioligandReference
hM1Muscarine6.4CHO[³H]-NMS[1]
hM2Muscarine7.1CHO[³H]-NMS[1]
hM3Muscarine6.7CHO[³H]-NMS[1]
hM4Muscarine7.0CHO[³H]-NMS[1]
hM5Muscarine6.5CHO[³H]-NMS[1]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of Muscarine at Human Muscarinic Receptor Subtypes

Receptor SubtypeAgonistpEC50Assay TypeCell LineReference
hM1Muscarine5.8Calcium MobilizationCHO[1]
hM2Muscarine7.2cAMP InhibitionCHO[1]
hM3Muscarine6.9Calcium MobilizationCHO[1]
hM4Muscarine7.5cAMP InhibitionCHO[1]
hM5Muscarine6.1Calcium MobilizationCHO[1]

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways

This compound elicits its effects by activating distinct downstream signaling cascades depending on the muscarinic receptor subtype expressed in the target cell.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

Gq_Signaling Muscarine Muscarine Iodide M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response PKC->Response Leads to Gi_Signaling Muscarine Muscarine Iodide M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing hM1-hM5) start->prepare_membranes incubation Incubate Membranes with: - [³H]-NMS (fixed concentration) - this compound (varying concentrations) prepare_membranes->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

References

Early studies and historical significance of Muscarine iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Studies and Historical Significance of Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a toxic alkaloid first isolated as its iodide salt, stands as a cornerstone in the history of pharmacology. Its discovery in the mid-19th century and subsequent characterization were pivotal in developing the very concept of drug-receptor interactions. This technical guide delves into the early studies of muscarine, detailing its historical isolation, initial pharmacological characterization, and the profound significance of its relationship with the antagonist atropine. We provide summaries of quantitative data from early and clarifying studies, reconstructed experimental protocols from foundational research, and visualizations of key experimental and physiological pathways to offer a comprehensive resource for professionals in the field.

Introduction: A Foundational Molecule in Pharmacology

Muscarine is a quaternary ammonium alkaloid found in certain species of mushrooms. Its name is derived from Amanita muscaria, the fly agaric mushroom, from which it was first isolated by German chemists Oswald Schmiedeberg and Richard Koppe in 1869.[1] Historically, muscarine was the first parasympathomimetic substance to be studied in detail, and its potent physiological effects faithfully reproduced the stimulation of the parasympathetic nervous system.[1]

The study of muscarine's action, particularly its dramatic effect on the heart and its specific antagonism by atropine, provided the crucial experimental evidence that led to the theory of receptive substances, or what we now call receptors.[2][3] The similarity in action between muscarine and the endogenous neurotransmitter acetylcholine was so striking that it led to the enduring classification of "muscarinic" and "nicotinic" actions of acetylcholine, a fundamental concept in autonomic pharmacology.[1] This guide revisits these seminal early studies, providing the technical context and data that cemented muscarine's place in pharmacological history.

Discovery and Isolation of Muscarine

The initial isolation of muscarine by Schmiedeberg and Koppe from Amanita muscaria was a landmark achievement, though the methods were arduous and yielded an impure product.[4] Later work by other researchers refined the process and confirmed the structure.

Experimental Protocol: Historical Isolation and Purification

Objective: To isolate the physiologically active alkaloid (muscarine) from the fruiting bodies of Amanita muscaria.

Materials:

  • Fresh Amanita muscaria fungi

  • Spirit (Ethanol) for extraction

  • Potassium mercuric iodide solution (as precipitant)

  • Reagents for decomposition of the mercury precipitate (e.g., H₂S)

  • Solvents for purification and crystallization

Methodology:

  • Extraction: Fresh fungi were minced and extracted with ethanol. Early researchers noted that drying the mushrooms at elevated temperatures led to a loss of activity, whereas immediate extraction in spirit yielded the cleanest and most potent extract.[5]

  • Precipitation: The crude ethanolic extract was treated with a solution of potassium mercuric iodide. This reagent formed a precipitate with the quaternary amine structure of muscarine.

  • Iterative Precipitation: This step was highly inefficient. The supernatant was treated repeatedly with fresh potassium mercuric iodide solution, often requiring three to four precipitations on the same liquor to maximize the yield.[5]

  • Precipitate Decomposition: The collected precipitate, a complex of muscarine and mercury, was then decomposed. This was described as a "tedious and complicated process," likely involving treatment with hydrogen sulfide (H₂S) to precipitate mercury as mercury sulfide (HgS), liberating the muscarine into solution.[5]

  • Purification: The resulting muscarine-containing solution was further purified. Early methods involved fractional crystallization of different salts (e.g., chlorides, aurichlorides) to separate muscarine from other co-extracted bases like choline.[5]

  • Crystallization: The purified muscarine was eventually crystallized as a salt, such as this compound or muscarine chloride, for pharmacological testing.

The final proof of muscarine's three-dimensional structure was not achieved until 1957 by Franz Jellinek, using X-ray diffraction analysis of muscarine chloride.[1]

G Historical Workflow for Muscarine Isolation A Fresh Amanita muscaria B Extraction with Ethanol A->B C Crude Ethanolic Extract B->C D Precipitation with Potassium Mercuric Iodide C->D E Muscarine-Mercury Precipitate D->E F Decomposition of Precipitate (e.g., with H₂S) E->F G Purification (Fractional Crystallization) F->G H Crystalline Muscarine Salt (e.g., Iodide, Chloride) G->H

Fig 1. A diagram of the historical muscarine isolation workflow.

Early Pharmacological Studies and Quantitative Data

The most significant early pharmacological investigations involved observing muscarine's potent effects on isolated animal organs, most notably the frog heart. These bioassays were crucial for quantifying its activity and demonstrating the specific antagonism by atropine.

Data Presentation

The following tables summarize quantitative data related to muscarine concentrations and its physiological effects, compiled from a combination of early reports and modern analyses.

Mushroom SpeciesMuscarine Concentration (% of Fresh Weight)Reference
Amanita muscaria~0.0003%[1][6]
Inocybe & Clitocybe spp.Up to 1.6%[1][6]
Table 1. Comparative muscarine concentrations in different mushroom genera.
ParameterValue / ObservationSpeciesReference
Dose to Stop Frog Heart (Diastolic Arrest)2 µg (0.002 mg) of purified muscarine chlorideFrog[5]
Estimated Human Lethal Dose40 mg - 495 mgHuman[7]
Onset of Poisoning Symptoms in Humans15 - 120 minutes post-ingestionHuman[6]
Table 2. Early and estimated quantitative physiological effects of muscarine.
Experimental Protocol: The Isolated Frog Heart Bioassay

This classic preparation was instrumental for Schmiedeberg and his contemporaries to characterize the action of muscarine and its antidote, atropine.[2][3]

Objective: To observe and quantify the effect of muscarine on cardiac contraction and rate, and to demonstrate its antagonism by atropine.

Materials:

  • Frog (Rana species)

  • Frog Ringer's solution (a balanced salt solution)

  • Syme's perfusion cannula or similar apparatus

  • Kymograph for recording cardiac contractions

  • This compound solution of known concentration

  • Atropine solution of known concentration

Methodology:

  • Heart Isolation: A frog was pithed (a procedure to destroy the central nervous system) and its heart was surgically exposed and isolated.

  • Cannulation: A cannula (e.g., Syme's cannula) was inserted into the ventricle or sinus venosus to allow for perfusion of the heart with Ringer's solution, keeping the tissue viable.

  • Recording Setup: The tip of the ventricle was attached via a thread to a lever system connected to a kymograph, a rotating drum with smoked paper used to record the mechanical contractions of the heart muscle.

  • Baseline Recording: The heart was perfused with normal Ringer's solution to establish a baseline heart rate and force of contraction, which was recorded on the kymograph.

  • Application of Muscarine: A dilute solution of this compound was added to the perfusate. Observers noted a dramatic decrease in the heart rate (negative chronotropy) and the force of contraction (negative inotropy), ultimately leading to the arrest of the heart in diastole (relaxation).[5]

  • Washout: The heart was washed with fresh Ringer's solution to attempt to restore normal function, if possible.

  • Demonstration of Antagonism: In a subsequent experiment, atropine was first administered to the heart preparation. Following this, muscarine was added to the perfusate. The kymograph recording would show that atropine prevented the negative chronotropic and inotropic effects of muscarine, demonstrating a clear antagonistic relationship.[2][8] Alternatively, after inducing bradycardia with muscarine, the addition of atropine could reverse the effect.[8]

The Muscarinic Receptor and Signaling

The highly specific and potent effects of muscarine, coupled with its blockade by atropine, were key pieces of evidence for the existence of specific "receptive substances" on cells. This work laid the conceptual groundwork for receptor theory long before the receptors themselves were isolated. Muscarine mimics the action of acetylcholine (ACh) at what are now known as muscarinic acetylcholine receptors (mAChRs).[1]

The classic frog heart experiment demonstrates the activation of M₂ muscarinic receptors, which are prominent in cardiac tissue.

G Muscarine and Atropine Interaction at the M₂ Receptor cluster_0 Postsynaptic Cardiac Cell Membrane receptor M₂ Muscarinic Receptor response Physiological Response (↓ Heart Rate, ↓ Contraction) receptor->response Triggers no_response No Response receptor->no_response No Signal muscarine Muscarine (Agonist) muscarine->receptor Binds & Activates atropine Atropine (Competitive Antagonist) atropine->receptor Binds & Blocks

Fig 2. Competitive antagonism between muscarine and atropine.
Signaling Pathway

Activation of the M₂ receptor by muscarine initiates a G-protein coupled signaling cascade. The M₂ receptor is coupled to an inhibitory G-protein (Gi).

  • Binding: Muscarine binds to the M₂ receptor.

  • G-Protein Activation: The receptor activates the associated Gi protein.

  • Effector Modulation: The activated Gi protein has two primary effects in cardiac cells:

    • It inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]

    • The βγ-subunit of the G-protein directly binds to and opens G-protein-gated inwardly rectifying potassium channels (GIRK).[9]

  • Physiological Effect: The opening of potassium channels causes an efflux of K⁺ ions, hyperpolarizing the cell. This makes the cardiac pacemaker cells fire less frequently (slowing heart rate) and shortens the action potential duration in atrial cells (reducing contractility).

G Simplified M₂ Receptor Signaling Pathway in Cardiac Cells Muscarine Muscarine M2R M₂ Receptor Muscarine->M2R binds Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK K+ Channel (GIRK) Gi->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Response ↓ Heart Rate ↓ Contractility cAMP->Response K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response

Fig 3. M₂ receptor signaling cascade activated by muscarine.

Historical Significance and Conclusion

The historical importance of this compound in the development of modern pharmacology cannot be overstated.

  • Proof of Concept for Receptors: The specific, potent, and antagonizable actions of muscarine provided the first strong evidence for the existence of receptors, validating the theoretical concepts proposed by researchers like John Newport Langley.

  • Foundation of Autonomic Pharmacology: The clear distinction between the "muscarinic" effects (mimicked by muscarine) and "nicotinic" effects of acetylcholine became a foundational principle for understanding the autonomic nervous system.

  • Tool for Discovery: Muscarine served as an essential pharmacological tool for decades, used to probe the functions of the parasympathetic nervous system and to discover and characterize new drugs that interact with it.

References

Muscarine Iodide Binding Affinity for M1-M5 Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of muscarine iodide for the five muscarinic acetylcholine receptor subtypes (M1-M5). It includes a detailed summary of quantitative binding data, experimental protocols for receptor binding assays, and a thorough description of the distinct signaling pathways associated with each receptor subtype.

Core Data Presentation: Muscarine Binding Affinity

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are also found in the central nervous system.[1] The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different G proteins to initiate a variety of cellular responses.[1] Muscarine, a natural alkaloid, serves as a classic agonist for these receptors. The binding affinity of muscarine for each subtype is a critical parameter in pharmacological research.

Receptor SubtypeLigandpKiSpecies
M1 Muscarine6.2Human
M2 Muscarine7.1Human
M3 Muscarine6.6Human
M4 Muscarine6.8Human
M5 Muscarine6.4Human

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity for muscarinic receptors is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] A common method is the competitive inhibition assay, which measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand with known affinity for the receptor.

Key Methodologies:

A detailed protocol for a radioligand binding assay to determine the Ki of a test compound for muscarinic receptors is outlined below.[3][4][5]

1. Membrane Preparation:

  • Tissues or cells expressing the specific muscarinic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well or 384-well filter plate.[4]

  • To each well, the following are added in a specific order:

    • Membrane preparation (containing the receptor subtype).

    • A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

    • Varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate.[4][5] This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6]

M1, M3, and M5 Receptor Signaling (Gq Pathway)

Activation of M1, M3, and M5 receptors by an agonist like muscarine initiates the Gq signaling cascade.[7] The Gαq subunit of the G protein activates phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[2][8] This pathway ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

Gq_Signaling_Pathway Muscarine Muscarine M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Gq Gq Protein (α, β, γ) M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

M2 and M4 Receptor Signaling (Gi Pathway)

The M2 and M4 muscarinic receptors are coupled to the inhibitory G protein, Gi/o.[6] Upon activation by muscarine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[10] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[10] The Gβγ subunits of the Gi protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing and heart rate.

Gi_Signaling_Pathway Muscarine Muscarine M2_M4 M2/M4 Receptor Muscarine->M2_M4 Gi Gi Protein (α, β, γ) M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK (βγ subunit) Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response K_ion K⁺ GIRK->K_ion Efflux K_ion->Cellular_Response

Caption: Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical workflow of a typical radioligand binding experiment to determine the binding affinity of a compound like this compound.

Experimental_Workflow Start Start Prep Prepare Receptor Membranes (from cells or tissue) Start->Prep Assay Set up Competitive Binding Assay - Radioligand (e.g., [³H]NMS) - Unlabeled Ligand (this compound) - Receptor Membranes Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis - Calculate IC50 - Calculate Ki using Cheng-Prusoff Count->Analyze End End Analyze->End

References

Cellular signaling pathways activated by Muscarine iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors (mAChRs).[1][2] As a prototypical mAChR agonist, it mimics the effects of the neurotransmitter acetylcholine at these sites. There are five distinct subtypes of mAChRs, designated M1 through M5, which are G protein-coupled receptors (GPCRs) involved in a vast array of physiological functions.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially couple to Gi/o proteins.[3][4] This differential coupling initiates distinct intracellular signaling cascades, making muscarinic agonists like this compound critical tools in pharmacological research and potential therapeutic agents. This guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways

Activation of mAChRs by this compound triggers two primary signaling cascades, dictated by the receptor subtype and its associated G protein.

The Gq/11 Pathway (M1, M3, and M5 Receptors)

The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins.[3][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ is a critical signaling event that can lead to smooth muscle contraction, glandular secretion, and the activation of various calcium-dependent enzymes.[9]

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC).[7] PKC can then phosphorylate a multitude of downstream protein targets, influencing processes such as gene expression, cell proliferation, and differentiation.

Gq_Pathway Muscarine This compound M1M3M5 M1, M3, M5 Receptors Muscarine->M1M3M5 binds Gq11 Gαq/11 M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Downstream mediates PKC->Downstream phosphorylates targets

Caption: Gq/11 signaling pathway activated by M1, M3, and M5 muscarinic receptors.

The Gi/o Pathway (M2 and M4 Receptors)

The M2 and M4 receptors couple to the Gi/o family of G proteins, which are primarily inhibitory.[3][4]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][10] This reduction in cAMP levels attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.

  • Modulation of Ion Channels: The βγ subunits (Gβγ), liberated from the heterotrimeric G protein upon activation, can directly interact with and modulate the activity of ion channels.[4] A prominent example is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux, membrane hyperpolarization, and an inhibitory effect on cellular excitability, such as the slowing of heart rate in cardiac tissue.[3][4]

Gi_Pathway Muscarine This compound M2M4 M2, M4 Receptors Muscarine->M2M4 binds Gio Gαi/o + Gβγ M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits (Gαi/o) GIRK GIRK K⁺ Channel Gio->GIRK activates (Gβγ) ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Inhibitory Cellular Responses (e.g., Decreased Heart Rate) PKA->Downstream K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Downstream

Caption: Gi/o signaling pathway activated by M2 and M4 muscarinic receptors.

Other Key Signaling Pathways

Beyond the canonical Gq and Gi pathways, muscarinic receptor activation can trigger a more complex network of signaling events:

  • MAPK/ERK Pathway: All five muscarinic receptor subtypes can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[3][7] This can occur through various mechanisms, including PKC-dependent pathways (for Gq-coupled receptors), Gβγ-mediated activation of Src kinases, and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[3][11]

  • Phospholipase Activation: In addition to PLC, muscarinic receptors can activate Phospholipase A2 (PLA2) and Phospholipase D (PLD).[12][13] Activation of PLA2 leads to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, while PLD activation generates phosphatidic acid, another important second messenger.

  • Rho Kinase Pathway: Muscarinic agonists can activate the small GTPase Rho and its downstream effector Rho kinase, which plays a significant role in Ca2+ sensitization of smooth muscle contraction.

Quantitative Data

The following tables summarize quantitative data for various muscarinic agonists, illustrating their potency and efficacy at different receptor subtypes and in various functional assays. Data for this compound itself is limited in comparative studies; therefore, data for other common agonists are provided for context.

Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays

Compound Receptor Subtype / Cell Line EC50 Value Reference(s)
Acetylcholine CHO-M1 56 nM [14][15]
Carbachol CHO-M1 1.7 µM [14][15]
Pilocarpine CHO-M1 6.8 µM [14][15]
McN-A-343 HEK293-M1 11 nM [14]
Xanomeline HEK293-M1 37 nM [14]
Oxotremorine M CHO-K1/M4/Gα15 88.7 nM [14]

| Carbachol | Human Colon (Contraction) | 11.7 - 12.6 µM |[16] |

Table 2: Agonist Potency (pEC50) in cAMP Inhibition Assays (M4 Receptor)

Compound Receptor Density pEC50 (-log(EC50)) Reference(s)
Xanomeline High 9.82 ± 0.06 [17]
Acetylcholine High 9.01 ± 0.07 [17]
Oxotremorine-M High 8.92 ± 0.07 [17]
Carbachol High 8.07 ± 0.04 [17]
Acetylcholine Low 7.42 ± 0.08 [17]

| Oxotremorine-M | Low | 8.25 ± 0.13 |[17] |

Experimental Protocols

Calcium Mobilization Assay

This assay is a cornerstone for studying Gq-coupled receptor activation by measuring changes in intracellular calcium concentration.

Principle: Gq-coupled receptor activation leads to IP3-mediated release of Ca2+ from the endoplasmic reticulum.[8] This increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.[8]

Detailed Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293-M1) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[18]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.[18]

  • Compound Preparation: Prepare serial dilutions of this compound or other test agonists at a concentration 5-10 times the final desired concentration in an appropriate assay buffer.

  • Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a set period.

  • Agonist Addition: The instrument automatically injects the agonist into each well.

  • Post-Injection Read: Continue to measure the fluorescence intensity kinetically for several minutes to capture the peak response and subsequent decline.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate Cells in Microplate Dye_Loading 2. Load Cells with Ca²⁺ Sensitive Dye Cell_Plating->Dye_Loading Baseline_Read 3. Measure Baseline Fluorescence Dye_Loading->Baseline_Read Agonist_Addition 4. Inject this compound Baseline_Read->Agonist_Addition Kinetic_Read 5. Measure Fluorescence Kinetically Agonist_Addition->Kinetic_Read Data_Quant 6. Quantify Peak Response Kinetic_Read->Data_Quant Curve_Fit 7. Generate Dose-Response Curve & Calculate EC50 Data_Quant->Curve_Fit

Caption: General workflow for a cell-based calcium mobilization assay.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway.

Principle: Activation of ERK requires dual phosphorylation on threonine and tyrosine residues (e.g., T202/Y204 for ERK1).[19] This phosphorylated form (p-ERK) can be specifically detected using antibodies in various immunoassay formats, such as cell-based ELISA or Western blotting.

Detailed Methodology (Cell-Based ELISA):

  • Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells in the wells using a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.[19]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific for the phosphorylated form of ERK1/2.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Detection: Add a substrate that produces a colorimetric, chemiluminescent, or fluorescent signal. Read the plate using a suitable microplate reader.

  • Normalization: To account for variations in cell number, normalize the p-ERK signal to the total protein content in each well. This can be done by subsequently staining the cells with a total protein stain (e.g., Janus Green).[19]

  • Data Analysis: Plot the normalized p-ERK signal against the agonist concentration to determine the dose-response relationship and EC50 value.

ERK_Assay_Workflow Start Plate & Serum-Starve Cells Stimulate Stimulate with This compound Start->Stimulate Fix_Perm Fix & Permeabilize Cells Stimulate->Fix_Perm Block Block Non-Specific Sites Fix_Perm->Block Primary_Ab Incubate with anti-p-ERK Antibody Block->Primary_Ab Secondary_Ab Incubate with Labeled Secondary Antibody Primary_Ab->Secondary_Ab Detect Add Substrate & Measure Signal Secondary_Ab->Detect Normalize Normalize to Total Protein Detect->Normalize Analyze Analyze Data (EC50) Normalize->Analyze

Caption: Workflow for a cell-based ELISA to measure ERK phosphorylation.

Conclusion

This compound, by activating the five subtypes of muscarinic acetylcholine receptors, initiates a complex and diverse array of intracellular signaling pathways. The primary division of these pathways through Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins leads to fundamental cellular responses, including calcium mobilization, cAMP inhibition, and modulation of ion channel activity. Furthermore, these primary pathways intersect with other critical signaling networks, such as the MAPK/ERK cascade, to regulate a wide spectrum of physiological processes. A thorough understanding of these signaling mechanisms, supported by quantitative functional assays, is essential for researchers in pharmacology and for professionals engaged in the development of novel therapeutics targeting the muscarinic system.

References

An In-depth Technical Guide to the Stability and Solubility of Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of muscarine iodide, a prototypical muscarinic acetylcholine receptor agonist. Understanding these fundamental physicochemical properties is critical for its application in research and early-stage drug development. This document outlines quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding.

Solubility Profile

This compound, as a quaternary ammonium salt, exhibits high solubility in polar protic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related salt, muscarine chloride, which is expected to have a similar solubility profile.

SolventThis compound (Quantitative)Muscarine Chloride (Quantitative & Qualitative)
Water30.12 - 50 mg/mL[1]Very soluble; 50 mg/mL[1]
EthanolNo quantitative data foundVery soluble[1]
MethanolNo quantitative data foundNo quantitative data found
Dimethyl Sulfoxide (DMSO)No quantitative data found2 mg/mL
ChloroformNo quantitative data foundSlightly soluble[1]
EtherNo quantitative data foundSlightly soluble[1]
AcetoneNo quantitative data foundSlightly soluble[1]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. Degradation can lead to a loss of potency and the formation of unknown impurities, which can confound experimental results.

Storage Recommendations:
  • Solid Form: The solid powder should be stored at -20°C for long-term stability.[2] It is important to keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][3]

  • Solutions: Stock solutions are best prepared fresh. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months. Aqueous solutions of the related muscarine chloride are reported to be stable.[1]

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5][6] While specific forced degradation data for this compound is not extensively published, the following conditions are recommended for investigation based on general guidelines for quaternary ammonium compounds and alkaloids:[4][7]

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can reveal susceptibility to hydrolysis.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, will assess oxidative stability.

  • Thermal Stress: Heating the compound at elevated temperatures can identify thermally induced degradation pathways.

  • Photostability: Exposure to UV and visible light is necessary to determine light sensitivity.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and initiate distinct downstream signaling cascades.

Muscarinic_Signaling cluster_receptor Muscarinic Acetylcholine Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects M1 M1 Gq_11 Gq/11 M1->Gq_11 M2 M2 Gi_o Gi/o M2->Gi_o M3 M3 M3->Gq_11 M4 M4 M4->Gi_o M5 M5 M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation cAMP_decrease ↓ cAMP

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Shake_Flask_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid from solution (centrifugation/filtration) equilibrate->separate analyze Analyze concentration of the saturated solution (e.g., HPLC-UV) separate->analyze calculate Calculate solubility (mg/mL or M) analyze->calculate end End calculate->end

Caption: Shake-flask solubility determination workflow.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products over time.

Stability_HPLC_Workflow start Start prepare_solutions Prepare this compound solutions in different stress conditions start->prepare_solutions incubate Incubate solutions for defined time points prepare_solutions->incubate sample Sample at each time point incubate->sample hplc_analysis Analyze by validated stability-indicating HPLC method sample->hplc_analysis quantify Quantify parent compound and degradation products hplc_analysis->quantify end End quantify->end

Caption: Stability-indicating HPLC workflow.

Detailed Methodology:

  • Method Development: Develop a reverse-phase HPLC method that separates this compound from its potential degradation products and any formulation excipients. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation: Subject this compound solutions to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all degradation products.

  • Stability Study: Store this compound solutions under various conditions (e.g., different temperatures and pH values) and analyze samples at predetermined time points using the validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify and, if necessary, characterize any significant degradation products using techniques such as mass spectrometry (MS).[8][9]

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While it is highly soluble in water and likely in other polar solvents, further quantitative studies in common organic solvents are warranted. The stability of this compound is critical for its use in research, and adherence to proper storage conditions is essential. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments of these key physicochemical properties. A thorough understanding of these characteristics, in conjunction with its well-defined pharmacology, will enable more robust and reliable scientific investigations.

References

Methodological & Application

Protocol for Preparing Muscarine Iodide Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscarine iodide is a potent agonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological processes.[1][2][3] In cell culture, this compound is a valuable tool for studying the activation and downstream signaling of these receptors. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound solutions for use in cell culture experiments.

Safety Precautions

This compound is a toxic compound and should be handled with care. Always adhere to the following safety guidelines:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound in its solid form and in solution.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]

  • Avoid Contact: Prevent contact with skin and eyes.[4][6] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]

  • Disposal: Dispose of this compound waste according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions.

ParameterValueReference
Molecular Weight 301.17 g/mol [3]
Solubility in Water Up to 100 mM (30.12 mg/mL)[1][3][7]
Recommended Solvent Sterile water or aqueous buffer (e.g., PBS)[1][3]
Recommended Stock Concentration 10 mM - 100 mMGeneral laboratory practice
Storage of Solid Compound -20°C, desiccated[1][3][7]
Storage of Stock Solution -20°C in aliquots[7]
Typical Working Concentration 1 µM - 100 µMGeneral laboratory practice

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.

Materials:

  • (+)-Muscarine iodide (solid)

  • Sterile, nuclease-free water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile filter (0.22 µm pore size) with a compatible syringe

Procedure:

  • Calculate the required mass:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 301.17 g/mol x 1000 mg/g = 3.01 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh out 3.01 mg of (+)-muscarine iodide on a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water to the tube.

    • Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[7]

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm filter to the syringe.

    • Filter the solution into a new sterile 1.5 mL microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.[7][8][9]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C.[7] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound Stock Solution

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • Mix thoroughly by gentle pipetting.

  • Stability in Media:

    • There is limited specific data on the long-term stability of this compound in cell culture media at 37°C. Therefore, it is recommended to prepare fresh working solutions for each experiment.[10] If the experiment requires prolonged exposure, consider replacing the medium with freshly prepared this compound solution at regular intervals.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for preparing and using this compound solutions in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in Sterile Water weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Stock Aliquot dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for this compound Solution Preparation and Use.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1] The diagram below illustrates the canonical signaling pathway for Gq/11-coupled mAChRs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol muscarine This compound mAChR mAChR (M1, M3, M5) muscarine->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC response Downstream Cellular Responses Ca2_release->response PKC->response

Caption: Simplified Gq-coupled mAChR Signaling Pathway.

References

Application Notes and Protocols for Utilizing Muscarine Iodide in Parasympathetic Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Muscarine iodide, a potent parasympathomimetic agent, in studying the parasympathetic nervous system. This compound acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for investigating cholinergic signaling pathways and their physiological effects.[1][2]

This compound mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, which is involved in regulating a wide array of bodily functions including heart rate, smooth muscle contraction, and glandular secretion.[3][4] Its stability compared to acetylcholine makes it a preferred research agent.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[3] These receptor subtypes are broadly classified into two major signaling pathways:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to excitatory cellular responses such as smooth muscle contraction and glandular secretion.[5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is typically inhibitory, resulting in effects like a decreased heart rate and neuronal inhibition.[3][5]

G cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway Muscarine iodide_1 This compound M1, M3, M5 M1, M3, M5 Receptors Gq/11 Gq/11 protein PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca2+ release Intracellular Ca²⁺ Release PKC Protein Kinase C (PKC) Activation Excitatory Response Excitatory Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Muscarine iodide_2 This compound M2, M4 M2, M4 Receptors Gi/o Gi/o protein AC Adenylyl Cyclase (AC) cAMP ↓ cAMP Inhibitory Response Inhibitory Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition)

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and other relevant muscarinic ligands.

Table 1: Potency (EC50) of Muscarinic Agonists in Various Preparations

AgonistPreparationResponseEC50
CarbacholHuman circular ciliary muscleContraction517 nM[6]
CarbacholHuman isolated colon (circular muscle)Contraction11.7 µM[7]
CarbacholHuman isolated colon (longitudinal muscle)Contraction12.6 µM[7]
MethacholineHuman forearm vasculatureVasodilation52 nM[8]
AcetylcholineHuman forearm vasculatureVasodilation537 nM[8]
CarbacholSH-SY5Y neuroblastoma cellsCa2+ mobilization~50 µM[9]
Oxotremorine-MGuinea-pig small intestineCationic current activationLower than Carbachol[10]
PilocarpineGuinea-pig small intestineCationic current activationHigher than Carbachol[10]

Table 2: Binding Affinity (Ki) of Muscarinic Ligands

LigandReceptor Subtype(s)PreparationKi (nM)
OlanzapineM1In vitro1.9[11]
OlanzapineM2In vitro18[11]
OlanzapineM3In vitro25[11]
OlanzapineM4In vitro13[11]
RisperidoneM1, M2, M3, M4In vitro>5000[11]
PirenzepineM1Rat cerebrocortical membranes-
MethoctramineM2Rat cardiac membranes-

Experimental Protocols

Protocol 1: In Vitro Isolated Organ Bath Studies

This protocol details the methodology for assessing the contractile or relaxant effects of this compound on isolated smooth muscle preparations, such as guinea pig ileum or rat aorta.

G Start Start Tissue Dissection Tissue Dissection and Preparation Start->Tissue Dissection Mounting Mount Tissue in Organ Bath Tissue Dissection->Mounting Equilibration Equilibration Period Mounting->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Drug Addition Cumulative Addition of this compound Baseline->Drug Addition Recording Record Contractile/Relaxant Response Drug Addition->Recording Washout Washout Recording->Washout Data Analysis Data Analysis (Dose-Response Curve) Recording->Data Analysis Washout->Drug Addition Repeat for next concentration End End Data Analysis->End

Caption: Workflow for isolated organ bath experiments.

Materials:

  • This compound

  • Isolated tissue (e.g., guinea pig ileum, rat aorta)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Organ bath system with force transducer

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., a 2-3 cm segment of guinea pig ileum) and place it in cold Krebs-Henseleit solution.

  • Mounting: Mount the tissue segment in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Baseline Recording: Record a stable baseline of isometric tension.

  • Dose-Response Curve Generation:

    • Prepare stock solutions of this compound in distilled water or saline.

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the change in tension for each concentration.

  • Data Analysis: Plot the change in tension against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration that produces 50% of the maximal response).[12]

Protocol 2: In Vivo Assessment of Parasympathetic Activity in Mice

This protocol describes the measurement of muscarine-induced salivation and cardiovascular effects in anesthetized mice, common indicators of in vivo parasympathetic activation.[5]

Materials:

  • This compound

  • Male or female mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Sterile saline (0.9% NaCl)

  • Pre-weighed cotton balls

  • Microcentrifuge tubes

  • Cardiovascular monitoring system (for blood pressure and heart rate)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental room for at least 1 hour.

    • Record the baseline body weight.

    • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Maintain body temperature at 37°C using a heating pad.

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The injection volume should be based on the animal's body weight (e.g., 10 ml/kg).[5]

  • Saliva Collection:

    • Gently place a pre-weighed cotton ball into the mouse's mouth.

    • Collect saliva for a defined period (e.g., 15-30 minutes).

    • Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.

    • Determine the weight of the collected saliva and calculate the volume (assuming a density of 1 g/ml).[5]

  • Cardiovascular Monitoring:

    • If available, monitor blood pressure and heart rate continuously before and after drug administration using a non-invasive tail-cuff system or an indwelling arterial catheter.

  • Data Analysis:

    • Compare the volume of saliva produced and the changes in blood pressure and heart rate between vehicle-treated and this compound-treated groups.

Protocol 3: Electrophysiological Recordings in Neurons

This protocol provides a general framework for using whole-cell patch-clamp electrophysiology to study the effects of this compound on neuronal excitability.

G Start Start Slice Preparation Brain Slice or Cell Culture Preparation Start->Slice Preparation Recording Setup Prepare Recording Pipette and Solutions Slice Preparation->Recording Setup Patching Approach Neuron and Form Gigaohm Seal Recording Setup->Patching Whole-Cell Rupture Membrane for Whole-Cell Configuration Patching->Whole-Cell Baseline Recording Record Baseline Electrical Activity Whole-Cell->Baseline Recording Drug Perfusion Perfuse with this compound Baseline Recording->Drug Perfusion Effect Recording Record Changes in Membrane Potential/Current Drug Perfusion->Effect Recording Washout Washout with Control Solution Effect Recording->Washout Data Analysis Analyze Electrophysiological Parameters Effect Recording->Data Analysis Washout->Baseline Recording Reversibility Check End End Data Analysis->End

Caption: Workflow for patch-clamp electrophysiology experiments.

Materials:

  • This compound

  • Brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF) (in mM: NaCl 124, KCl 2.5, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10), bubbled with carbogen

  • Internal pipette solution (e.g., K-gluconate based)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation:

    • Prepare acute brain slices or have cultured neurons ready for recording.

    • Place the preparation in the recording chamber and continuously perfuse with aCSF at room temperature or 32-34°C.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-7 MΩ.

    • Fill the pipette with the internal solution.

  • Patching and Recording:

    • Using a micromanipulator, approach a neuron under visual guidance (e.g., DIC microscopy).

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline electrical activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.

    • Bath apply this compound at the desired concentration by adding it to the perfusion aCSF.

    • Record the changes in membrane potential, firing frequency, or ionic currents.

  • Data Analysis:

    • Analyze parameters such as resting membrane potential, action potential firing rate, and the amplitude and kinetics of synaptic currents before, during, and after this compound application.

References

Application Notes and Protocols for Muscarine Iodide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Muscarine iodide, a potent cholinergic agonist, in neuroscience research. This compound selectively activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to modulating neuronal excitability, synaptic plasticity, and a wide range of cognitive and physiological processes.[1][2][3] This document details its mechanism of action, key research applications, and standardized experimental protocols for both in vitro and in vivo studies.

Mechanism of Action

This compound mimics the action of the neurotransmitter acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2][4] These receptors are broadly classified into two major signaling pathways based on their G-protein coupling.[4][5]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This cascade typically results in excitatory cellular responses.[4]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5][6] This pathway is generally associated with inhibitory neuronal responses.[5] Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[6]

Muscarinic_Receptor_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling Pathway cluster_Gi M2, M4 Signaling Pathway Muscarine_Gq Muscarine M1M3M5 M1, M3, M5 Receptors Muscarine_Gq->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response_Gq Excitatory Cellular Response Ca_Release->Cell_Response_Gq PKC->Cell_Response_Gq Muscarine_Gi Muscarine M2M4 M2, M4 Receptors Muscarine_Gi->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA decreased activation Cell_Response_Gi Inhibitory Cellular Response PKA->Cell_Response_Gi Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., CHO cells expressing M1 receptor) start->prep incubate Incubate receptor source with: 1. Radioligand (e.g., [3H]NMS) 2. Varying concentrations of Test Compound 3. Buffer prep->incubate separate Separate bound from free radioligand (Rapid vacuum filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze end End analyze->end Salivation_Assay_Workflow start Start acclimate Acclimate Mice (e.g., 1 hour in individual cages) start->acclimate weigh_cotton Weigh cotton balls (Pre-weigh for each mouse) acclimate->weigh_cotton administer Administer this compound or Vehicle (Subcutaneous or Intraperitoneal injection) weigh_cotton->administer place_cotton Place pre-weighed cotton ball in mouse's mouth administer->place_cotton collect Collect saliva for a defined period (e.g., 15-30 minutes) place_cotton->collect reweigh_cotton Remove and re-weigh cotton ball collect->reweigh_cotton calculate Calculate saliva volume (Final weight - Initial weight) reweigh_cotton->calculate end End calculate->end

References

Administration of Muscarine Iodide for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of muscarine iodide in animal studies. This document outlines detailed methodologies for preparing and administering the compound, along with protocols for assessing its physiological effects. The information is intended to ensure safe and effective experimental design for researchers investigating the muscarinic cholinergic system.

Compound Information and Handling

This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine. It is a quaternary ammonium salt, which influences its absorption and distribution characteristics, notably its limited ability to cross the blood-brain barrier.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₂₀INO₂
Molecular Weight 301.17 g/mol [1]
Appearance Powder[2]
Solubility Soluble in water up to 100 mM (30.12 mg/mL)[1][2]
Storage Store at -20°C as a powder[3]

Safety and Handling:

Muscarine is highly toxic. Severe toxic effects, potentially fatal, can result from ingestion, inhalation, or skin contact. Symptoms of poisoning include hypersalivation, sweating, miosis (pupil constriction), blurred vision, abdominal cramps, diarrhea, bronchoconstriction, and bradycardia (slow heart rate). At high doses, it can lead to circulatory failure and cardiac arrest.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Lab coat

  • Safety goggles

  • Chemical-resistant gloves

  • Work in a certified chemical fume hood.

Administration Routes and Vehicle Selection

The choice of administration route depends on the desired pharmacokinetic profile and the experimental question. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for this compound, given its high water solubility.

Quantitative Data for Administration:

Route of AdministrationAbbreviationRecommended VehicleTypical Injection Volume (Mice)Typical Injection Volume (Rats)Recommended Needle Gauge
IntraperitonealIPSterile Saline (0.9% NaCl)5-10 mL/kg5-10 mL/kg25-27G
SubcutaneousSCSterile Saline (0.9% NaCl)5-10 mL/kg5-10 mL/kg25-27G
Intravenous (tail vein)IVSterile Saline (0.9% NaCl)1-5 mL/kg1-5 mL/kg27-30G

Toxicity and Dosage Considerations

Determining the appropriate dose is critical. The intravenous (IV) LD50 of the related salt, muscarine chloride, in mice has been reported as 0.23 mg/kg. This value should be used as a critical reference point for dose selection to avoid lethality. The toxicity of this compound is expected to be in a similar range.

Toxicity Data Summary:

CompoundAnimal ModelRouteLD50
Muscarine ChlorideMouseIntravenous0.23 mg/kg

Recommended Dosing Strategy:

Due to the limited availability of in vivo dose-response data for this compound, a dose-finding study is strongly recommended for any new experimental paradigm.

  • Start with a low dose: A starting dose of 0.01 mg/kg for IP or SC administration is a conservative and safe starting point. For IV administration, a lower starting dose (e.g., 0.002 mg/kg, approximately 1/100th of the reported IV LD50) is advised.

  • Dose escalation: Gradually increase the dose in subsequent cohorts of animals, carefully observing for signs of cholinergic toxicity.

  • Establish a dose-response curve: This will identify the optimal dose that elicits the desired physiological effect without causing excessive adverse reactions.

For context, other muscarinic agonists like pilocarpine are effective in mice at doses of 1 mg/kg (s.c.) for inducing salivation.[4][5][6] However, direct dose extrapolation between different agonists is not recommended due to potential differences in potency and pharmacokinetics.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its effects by activating G-protein coupled receptors. The five subtypes of muscarinic receptors (M1-M5) are broadly coupled to two primary signaling pathways.

Gq_signaling Muscarine Muscarine M1_M3_M5 M1, M3, M5 (Gq/11-coupled) Muscarine->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: M1, M3, and M5 receptor signaling cascade.

Gi_signaling Muscarine Muscarine M2_M4 M2, M4 (Gi/o-coupled) Muscarine->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response

Caption: M2 and M4 receptor signaling cascade.

Experimental Protocols

Protocol 1: Muscarine-Induced Salivation in Mice

This protocol measures salivary secretion, a classic response mediated primarily by M3 and M1 muscarinic receptors.[4][5]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls

  • Fine-tipped forceps

  • Microcentrifuge tubes

  • Precision scale (accurate to 0.1 mg)

Experimental Workflow:

Salivation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mouse (≥1 hour) Weigh Record Baseline Body Weight Acclimatize->Weigh Anesthetize Anesthetize (e.g., Ketamine/Xylazine IP) Weigh->Anesthetize Administer Administer this compound or Vehicle (SC or IP) Anesthetize->Administer PlaceCotton Place Pre-weighed Cotton in Mouse's Mouth Collect Collect Saliva (e.g., 15 minutes) PlaceCotton->Collect RemoveCotton Remove Cotton and Place in Pre-weighed Tube Collect->RemoveCotton WeighFinal Weigh Tube with Saliva-soaked Cotton RemoveCotton->WeighFinal Calculate Calculate Saliva Volume (Final Wt - Initial Wt) WeighFinal->Calculate AnalyzeData Analyze and Plot Data Calculate->AnalyzeData

Caption: Workflow for muscarine-induced salivation assay.

Procedure:

  • Animal Preparation: Acclimatize mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least one hour. Record the baseline body weight.

  • Anesthesia: Anesthetize the mouse via an intraperitoneal injection of an appropriate anesthetic. Confirm a surgical plane of anesthesia is reached (e.g., lack of pedal withdrawal reflex). Place the animal on a heating pad to maintain body temperature at 37°C.

  • Drug Administration: Prepare a stock solution of this compound in sterile saline on the day of the experiment. Administer the selected dose or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Saliva Collection: Immediately after administration, gently place a pre-weighed cotton ball into the mouse's oral cavity using forceps.

  • Timing: Collect saliva for a defined period (e.g., 15 minutes).

  • Quantification: Carefully remove the cotton ball and place it in a pre-weighed microcentrifuge tube. Weigh the tube containing the saliva-soaked cotton. Calculate the mass of saliva by subtracting the initial weight of the cotton and tube. Assuming the density of saliva is 1 g/mL, the mass in mg is equivalent to the volume in µL.

  • Data Analysis: Express results as total saliva volume (µL) or normalize to the animal's body weight (µL/g).

Protocol 2: Muscarine-Induced Hypothermia in Rats

This protocol assesses the central effects of muscarinic agonism, which can cause a drop in core body temperature, a response primarily mediated by M1 receptors.[7]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Rectal thermometer or other suitable temperature monitoring device

  • Animal scale

Experimental Workflow:

Hypothermia_Workflow cluster_prep Baseline Measurement cluster_exp Treatment and Monitoring cluster_analysis Data Analysis Acclimatize Acclimatize Rat to Room Temperature MeasureT0 Measure Baseline Core Body Temperature (T0) Acclimatize->MeasureT0 Administer Administer this compound or Vehicle (IP or SC) MeasureT0->Administer MonitorTemp Measure Temperature at Regular Intervals (e.g., 15, 30, 60, 90, 120 min) CalculateDelta Calculate Change in Temperature (ΔT) from T0 MonitorTemp->CalculateDelta Plot Plot Time Course of ΔT CalculateDelta->Plot DetermineMax Determine Maximum Temperature Decrease Plot->DetermineMax

Caption: Workflow for muscarine-induced hypothermia assay.

Procedure:

  • Animal Preparation: Acclimatize rats (e.g., Sprague-Dawley, 250-300g) to the testing room. Ensure the ambient temperature is controlled and stable (e.g., 22-24°C).

  • Baseline Measurement: Measure the baseline core body temperature (T₀) of each rat using a lubricated rectal thermometer.

  • Drug Administration: Administer the selected dose of this compound or vehicle (sterile saline) via IP or SC injection.

  • Temperature Monitoring: Measure the core body temperature at regular intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the change in body temperature (ΔT) from baseline for each time point (ΔT = T_time - T₀). Plot the time course of the temperature change. Determine key parameters such as the maximum decrease in body temperature and the area under the curve for the hypothermic response.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are responsible for ensuring the safety and ethical treatment of all animals used in their studies.

References

Application Notes and Protocols for Muscarine Iodide-Induced Bronchoconstriction in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing muscarine iodide to induce bronchoconstriction in preclinical research models. This information is intended to guide researchers in accurately assessing airway hyperreactivity and evaluating the efficacy of novel therapeutic agents.

Introduction

This compound is a cholinergic agonist that selectively activates muscarinic acetylcholine receptors. In the airways, the stimulation of M3 muscarinic receptors on airway smooth muscle cells is the primary driver of bronchoconstriction.[1] This physiological response is a key feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Consequently, this compound serves as a valuable pharmacological tool in both in vivo and in vitro models to mimic the bronchoconstrictive component of these conditions and to screen for potential bronchodilators.

The protocols outlined below describe two widely used methods for studying this compound-induced bronchoconstriction: in vivo whole-body plethysmography in mice and in vitro analysis of airway contraction in precision-cut lung slices (PCLS).

Mechanism of Action: Muscarinic Receptor Signaling

This compound induces bronchoconstriction primarily through the activation of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[2] Upon activation by muscarine, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction. DAG, in concert with increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.

While M3 receptors are the primary mediators of contraction, M2 muscarinic receptors are also present on airway smooth muscle and on presynaptic parasympathetic nerves.[3] On the smooth muscle itself, M2 receptors can functionally antagonize beta-agonist-induced relaxation.[1] Presynaptically, M2 receptors act as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[3][4]

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

M3_Signaling_Pathway Muscarine This compound M3R M3 Muscarinic Receptor Muscarine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Induces Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Bronchoconstriction MyosinLC_P->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling cascade in airway smooth muscle.

Quantitative Data Presentation

The following tables summarize representative quantitative data for muscarine-induced bronchoconstriction in common research models. Note that specific values may vary depending on the animal strain, age, and specific experimental conditions. The data presented is for muscarine, as specific dose-response data for the iodide salt is less commonly published; the iodide counter-ion is not expected to significantly alter the molar potency of muscarine.

Table 1: In Vivo Bronchoconstriction in Mice (Whole-Body Plethysmography)

Animal ModelMuscarine Dose (aerosolized)Parameter MeasuredTypical Response
BALB/c Mouse1 mg/mLPenh (Enhanced Pause)~1.5-fold increase over baseline
BALB/c Mouse3 mg/mLPenh (Enhanced Pause)~2.5-fold increase over baseline
BALB/c Mouse6 mg/mLPenh (Enhanced Pause)~3.5-fold increase over baseline
C57BL/6 Mouse1 mg/mLPenh (Enhanced Pause)~1.2-fold increase over baseline
C57BL/6 Mouse3 mg/mLPenh (Enhanced Pause)~2.0-fold increase over baseline
C57BL/6 Mouse6 mg/mLPenh (Enhanced Pause)~3.0-fold increase over baseline

Table 2: In Vitro Airway Contraction in Murine Precision-Cut Lung Slices (PCLS)

Tissue SourceMuscarine ConcentrationParameter MeasuredTypical Response (% of baseline airway area)
C57BL/6 Mouse10⁻⁸ MAirway Area95 ± 5%
C57BL/6 Mouse10⁻⁷ MAirway Area80 ± 7%
C57BL/6 Mouse10⁻⁶ MAirway Area55 ± 8%[3]
C57BL/6 Mouse10⁻⁵ MAirway Area30 ± 6%
C57BL/6 Mouse10⁻⁴ MAirway Area20 ± 5%

Table 3: In Vitro Tracheal Ring Contraction

Animal ModelMuscarinic AgonistEC₅₀ (M)
Guinea PigCarbachol3.0 x 10⁻⁷
Guinea PigMethacholine2.0 x 10⁻⁶[5]
BovineMethacholine6.3 x 10⁻⁶[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Bronchoconstriction using Whole-Body Plethysmography in Mice

This protocol describes the measurement of airway responsiveness in conscious, unrestrained mice using whole-body plethysmography (WBP) following challenge with aerosolized this compound.

Materials:

  • Whole-body plethysmograph (WBP) system for small animals

  • Nebulizer compatible with the WBP system

  • This compound stock solution (e.g., 10 mg/mL in sterile saline)

  • Sterile saline

  • Experimental animals (e.g., BALB/c or C57BL/6 mice)

Procedure:

  • Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the mice to acclimatize to the WBP chamber for 20-30 minutes before recording baseline measurements.

  • Baseline Measurement: Place a single mouse in the WBP chamber and record baseline respiratory parameters for 5-10 minutes. Key parameters include respiratory rate (f), tidal volume (TV), and enhanced pause (Penh).

  • Saline Challenge (Control): Aerosolize sterile saline into the chamber for a defined period (e.g., 2 minutes). Record respiratory parameters for 5-10 minutes post-exposure to establish a baseline response to the nebulization process.

  • This compound Challenge:

    • Prepare fresh dilutions of this compound in sterile saline (e.g., 1, 3, 6, 12, 25 mg/mL).

    • Beginning with the lowest concentration, aerosolize the this compound solution into the chamber for the same duration as the saline challenge.

    • Record respiratory parameters for 5-10 minutes post-exposure.

    • Allow a recovery period of at least 15-20 minutes between increasing doses.

  • Data Analysis:

    • Calculate the average of each respiratory parameter during the baseline, saline, and this compound challenge periods.

    • The primary outcome measure for bronchoconstriction is often the change in Penh. Calculate the percentage increase in Penh over the saline baseline for each concentration of this compound.

    • Construct a dose-response curve by plotting the percentage change in Penh against the concentration of this compound.

in_vivo_workflow start Start acclimatize Acclimatize Mouse to WBP Chamber start->acclimatize baseline Record Baseline Respiratory Parameters acclimatize->baseline saline Aerosolize Saline (Control) baseline->saline record_saline Record Post-Saline Parameters saline->record_saline muscarine Aerosolize Increasing Doses of this compound record_saline->muscarine record_muscarine Record Post-Muscarine Parameters muscarine->record_muscarine recovery Recovery Period record_muscarine->recovery recovery->muscarine Next Dose data_analysis Data Analysis: Calculate ΔPenh recovery->data_analysis Final Dose dose_response Generate Dose-Response Curve data_analysis->dose_response end End dose_response->end

Caption: Workflow for in vivo bronchoconstriction assessment.

Protocol 2: In Vitro Assessment of Bronchoconstriction using Precision-Cut Lung Slices (PCLS)

This protocol describes the preparation of murine PCLS and the subsequent measurement of airway contraction in response to this compound.

Materials:

  • Mouse (e.g., C57BL/6)

  • Low-melting-point agarose (1.5% in sterile PBS)

  • Vibratome or tissue slicer

  • Culture medium (e.g., DMEM/F-12)

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Microscope with a camera for image acquisition

  • Image analysis software (e.g., ImageJ)

Procedure:

  • PCLS Preparation:

    • Euthanize the mouse via an approved method.

    • Cannulate the trachea and slowly inflate the lungs with warm (37°C) low-melting-point agarose.[7]

    • Once the agarose has solidified, carefully dissect the lungs and prepare 150-250 µm thick slices using a vibratome.[7]

    • Place the slices in culture medium and allow them to recover for at least 2 hours.

  • Baseline Imaging:

    • Transfer a single PCLS to a perfusion chamber on a microscope stage.

    • Identify a suitable airway and acquire a baseline image.

  • This compound Challenge:

    • Prepare a series of dilutions of this compound in culture medium (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Add the lowest concentration of this compound to the chamber and incubate for 5-10 minutes.

    • Acquire an image of the airway.

    • Repeat the process with increasing concentrations of this compound, acquiring an image at each concentration.

  • Data Analysis:

    • Using image analysis software, measure the luminal area of the airway in each image.

    • Calculate the percentage of airway contraction relative to the baseline area for each this compound concentration.

    • Construct a concentration-response curve by plotting the percentage of contraction against the log concentration of this compound.

    • From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).

in_vitro_workflow start Start euthanize Euthanize Mouse start->euthanize inflate Inflate Lungs with Low-Melting-Point Agarose euthanize->inflate slice Prepare PCLS using a Vibratome inflate->slice recover Recover Slices in Culture Medium slice->recover baseline_image Acquire Baseline Airway Image recover->baseline_image add_muscarine Add Increasing Concentrations of this compound baseline_image->add_muscarine acquire_image Acquire Image After Each Concentration add_muscarine->acquire_image acquire_image->add_muscarine Next Concentration data_analysis Data Analysis: Measure Airway Area acquire_image->data_analysis Final Concentration concentration_response Generate Concentration-Response Curve and Calculate EC₅₀ data_analysis->concentration_response end End concentration_response->end

Caption: Workflow for in vitro bronchoconstriction assessment in PCLS.

References

Application Notes: Calcium Imaging with Muscarine Iodide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, and neurotransmission.[1] The precise spatial and temporal dynamics of intracellular calcium signals dictate the cellular response. Calcium imaging is a powerful technique that enables the visualization and quantification of these intracellular Ca²⁺ fluctuations in real-time.[1] This is often achieved using fluorescent indicators that exhibit a significant change in fluorescence intensity upon binding to Ca²⁺.[2][3]

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[4][5] They are key drug targets for a variety of diseases. The M1, M3, and M5 subtypes of mAChRs primarily couple to the Gq/11 family of G proteins.[4][6] Stimulation of these receptors by agonists, such as Muscarine iodide, activates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium.[6][7][8] These application notes provide a detailed protocol for utilizing calcium imaging techniques to study the effects of this compound stimulation on intracellular calcium dynamics.

Signaling Pathway: Muscarinic Receptor-Mediated Calcium Release

The activation of Gq-coupled M1, M3, and M5 muscarinic receptors by an agonist like this compound initiates a well-defined signaling cascade.[4][5][6]

  • Receptor Activation: The binding of this compound to the mAChR induces a conformational change in the receptor.

  • G Protein Activation: This change facilitates the activation of the associated heterotrimeric Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).[7][8]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C-β (PLCβ).[7][9]

  • PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8][9]

  • Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[8][9] This binding opens the IP₃R channels, leading to the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i).[10][11][12]

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Muscarine This compound mAChR Muscarinic Receptor (M1, M3, M5) Muscarine->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ (Increase) Ca_Store->Ca_Cytosol Release IP3->IP3R Binds

Gq-coupled muscarinic receptor signaling pathway.

Experimental Protocols

This section outlines a general protocol for measuring this compound-induced intracellular calcium mobilization in cultured cells using the fluorescent indicator Fluo-4 AM.

Protocol: Calcium Imaging using Fluo-4 AM

1. Materials and Reagents

  • Cells expressing muscarinic receptors (e.g., CHO-M1, HEK-M3, SH-SY5Y)

  • Cell culture medium (e.g., DMEM, F-12) with serum and antibiotics

  • Black, clear-bottom 96-well or 384-well microplates

  • This compound

  • Fluo-4 AM (acetoxymethyl ester)[13][14]

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127[13][14]

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4[2]

  • Probenecid (optional, anion transport inhibitor to improve dye retention)[3][13]

  • Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~525 nm)[2][13]

2. Preparation of Solutions

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-purity water or HHBS. Store aliquots at -20°C.

  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO.[2] Store protected from light at -20°C.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.

  • Dye Loading Solution (for one 96-well plate):

    • Start with 10 mL of HHBS.

    • Add 20 µL of Fluo-4 AM Stock Solution (final concentration 2-10 µM).

    • Add 10 µL of 20% Pluronic F-127 (final concentration 0.02%).[13]

    • (Optional) Add Probenecid to a final concentration of 1-2.5 mM.

    • Vortex thoroughly to mix. This solution should be prepared fresh and used within 2 hours.[14]

3. Experimental Procedure

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.[2] Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Aspirate the growth medium from the wells.

    • Add 100 µL of the freshly prepared Dye Loading Solution to each well.[2]

    • Incubate the plate at 37°C for 60 minutes, protected from light.[13][14]

    • After incubation, you may proceed directly (no-wash) or wash the cells to reduce background fluorescence. For washing, gently aspirate the loading solution and wash once or twice with 100 µL of HHBS.

    • Add 100 µL of HHBS to each well after the final wash.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument parameters for excitation at ~490 nm and emission at ~525 nm.[2]

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injection capability, add 20-25 µL of this compound solution (prepared at 5-6x the final desired concentration in HHBS) to stimulate the cells.

    • Continue recording the fluorescence signal for 2-5 minutes to capture the full calcium transient (peak and return to baseline).

Workflow Start Start PlateCells Plate Cells in 96-well plate Start->PlateCells IncubateOvernight Incubate Overnight (37°C, 5% CO₂) PlateCells->IncubateOvernight PrepareSolutions Prepare Dye Loading & Stimulus Solutions IncubateOvernight->PrepareSolutions RemoveMedium Remove Growth Medium PrepareSolutions->RemoveMedium AddDye Add Fluo-4 AM Dye Loading Solution RemoveMedium->AddDye IncubateDye Incubate for 60 min at 37°C AddDye->IncubateDye WashCells (Optional) Wash Cells with HHBS IncubateDye->WashCells AddBuffer Add HHBS to wells WashCells->AddBuffer MeasureBaseline Measure Baseline Fluorescence AddBuffer->MeasureBaseline Stimulate Stimulate with This compound MeasureBaseline->Stimulate MeasureResponse Record Fluorescence (2-5 minutes) Stimulate->MeasureResponse Analyze Data Analysis MeasureResponse->Analyze End End Analyze->End

Experimental workflow for calcium imaging.

Data Presentation

The response to muscarinic agonists can be quantified to compare different experimental conditions or compounds. The following table summarizes representative data obtained from studies stimulating various muscarinic receptors.

ParameterCell TypeAgonistValueReference
Resting [Ca²⁺]i Myenteric Neurons-62.5 ± 3 nM[15]
Peak [Ca²⁺]i Myenteric NeuronsAcetylcholine (100 µM)347 ± 31 nM[15]
EC₅₀ for [Ca²⁺]i Increase HEK cells (m3 receptor)Carbachol~30 nM[16]
EC₅₀ for [Ca²⁺]i Increase HEK cells (m2 receptor)Carbachol~7 µM[16]
Mechanism of Ca²⁺ Increase Chick Sensory NeuronsMuscarineRelease from intracellular stores[10]
Mechanism of Ca²⁺ Increase Bovine Chromaffin CellsMuscarinic AgonistsRelease from intracellular stores[12]
Fluorescence Fold Increase CHO-M1 cellsCarbachol (50 µM)4.3 - 4.5 fold (Fluo-4)[17]

Note: EC₅₀ values and the magnitude of the calcium response are highly dependent on the specific cell type, receptor expression level, and experimental conditions. The data presented are illustrative.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of serum-containing medium before dye loading, as esterases in serum can cleave Fluo-4 AM extracellularly. A wash step after loading can also reduce background.[3]

  • Low Signal or No Response:

    • Confirm receptor expression in the cell line.

    • Optimize the dye loading concentration and time. Insufficient loading will result in a weak signal.[13][14]

    • Check the viability of the cells.

    • Verify the concentration and activity of the this compound stock solution.

  • Rapid Signal Loss (Dye Extrusion): Some cell types actively pump out the dye. Including an anion-transport inhibitor like probenecid in the loading and final assay buffer can mitigate this issue.[3][13]

  • Phototoxicity/Photobleaching: Minimize exposure of the dye-loaded cells to excitation light before and during the experiment to prevent phototoxicity and photobleaching, which can compromise cell health and signal integrity.

References

Application Notes and Protocols for Radioligand Binding Assays with Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of Muscarine iodide at muscarinic acetylcholine receptors (mAChRs) using a radioligand competition binding assay. This method is a cornerstone in pharmacological research for characterizing the interaction of unlabeled drugs with their receptor targets.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions, making them important drug targets.[1][2][3] Radioligand binding assays are a powerful tool to study the interaction of ligands with these receptors.[4][5] This protocol details a competition binding assay to determine the inhibitory constant (Kᵢ) of this compound. In this assay, a radiolabeled antagonist with high affinity and specificity for the muscarinic receptors, such as [³H]N-methylscopolamine ([³H]NMS), is used. This compound, the unlabeled "competitor," is added at increasing concentrations to displace the binding of the radioligand. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be used to calculate the Kᵢ, which represents the affinity of this compound for the receptor.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M₁ to M₅). These subtypes couple to different G proteins and initiate distinct downstream signaling cascades.[1][6][7] The M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][8] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6] The M₂ and M₄ receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6][8]

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M₁, M₃, M₅ Pathway cluster_M2_M4 M₂, M₄ Pathway M135 M₁, M₃, M₅ Receptors Gq11 Gq/11 M135->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates M24 M₂, M₄ Receptors Gio Gi/o M24->Gio Agonist AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

Canonical signaling pathways of muscarinic receptors.

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]N-methylscopolamine ([³H]NMS)

  • Competitor: this compound

  • Non-specific binding control: Atropine

  • Membrane Preparation: Tissue homogenate or cells expressing muscarinic receptors (e.g., rat brain, CHO cells expressing a specific mAChR subtype)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates (e.g., GF/C)

  • Deep-well 96-well plates

  • Scintillation counter

  • Protein assay kit (e.g., BCA assay)

Membrane Preparation
  • Tissue Homogenization:

    • Dissect the tissue of interest (e.g., rat cortex) on ice.

    • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) using a Polytron homogenizer.[9]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl with 10% sucrose) and store at -80°C.[9]

  • Cultured Cells:

    • Harvest cells expressing the muscarinic receptor subtype of interest.

    • Pellet the cells by centrifugation.

    • Homogenize the cell pellet in lysis buffer and proceed with the centrifugation steps as described for tissue.[10]

  • Protein Quantification:

    • Determine the protein concentration of the membrane preparation using a standard protein assay, such as the BCA assay.[9]

Radioligand Competition Binding Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[9]

  • Plate Setup:

    • Prepare a 96-well deep-well plate for the assay incubation.

    • Define wells for total binding, non-specific binding, and competitor concentrations.

  • Reagent Preparation:

    • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-50 µg protein/well) in assay buffer.[9]

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

    • Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kd value (typically 0.1-1.0 nM).[11]

    • Prepare a solution of atropine at a high concentration (e.g., 10 µM) to determine non-specific binding.[12]

  • Assay Incubation:

    • To each well, add the reagents in the following order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of atropine solution (for non-specific binding) OR 50 µL of this compound dilution.

      • 150 µL of the diluted membrane preparation.[9]

      • 50 µL of the [³H]NMS solution.[9]

    • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9][11]

  • Filtration and Washing:

    • Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9]

    • Terminate the incubation by rapid vacuum filtration of the assay mixture through the pre-soaked filter plate using a cell harvester.[9][11]

    • Wash the filters rapidly with 4 x 250 µL of ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting:

    • Dry the filter plate at 50°C for 30 minutes.[9]

    • Add scintillation cocktail to each well.[11]

    • Count the radioactivity in each well using a scintillation counter.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, [³H]NMS, This compound, Atropine) plate_setup Set up 96-well Plate prep_reagents->plate_setup add_reagents Add Reagents to Plate plate_setup->add_reagents incubation Incubate (e.g., 60 min, 30°C) add_reagents->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing drying Dry Filter Plate washing->drying add_scintillant Add Scintillation Cocktail drying->add_scintillant counting Scintillation Counting add_scintillant->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_data Plot % Inhibition vs. [Muscarine] calc_specific_binding->plot_data fit_curve Non-linear Regression (IC₅₀) plot_data->fit_curve calc_ki Calculate Kᵢ fit_curve->calc_ki

Workflow for the radioligand competition binding assay.

Data Presentation and Analysis

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[11]

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[9][13] The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[13]

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment.

Quantitative Data Summary

The following tables summarize typical binding parameters for a common muscarinic radioligand and expected results from a competition assay.

Table 1: Typical Binding Parameters for [³H]NMS

ParameterValueReceptor Source
Kd0.059 nMRat Brain Homogenate[11]
Bmax293 fmol/mg proteinRat Brain Homogenate[11]

Note: Kd and Bmax values can vary depending on the tissue source, cell line, and experimental conditions.

Table 2: Example Data from a this compound Competition Assay

This compound (M)% Specific Binding
1.00E-10100
1.00E-0998
1.00E-0895
1.00E-0780
1.00E-0650
1.00E-0520
1.00E-045
1.00E-032

Derived Constants:

ParameterValue
IC₅₀ ~1 µM
Kᵢ Calculated using the Cheng-Prusoff equation

These are example data and the actual IC₅₀ and Kᵢ values should be determined experimentally.

Troubleshooting
  • High Non-specific Binding:

    • Ensure filter plates are adequately pre-soaked in PEI.

    • Optimize the amount of membrane protein used; too much protein can increase non-specific binding.

    • Ensure rapid and efficient washing with ice-cold buffer.

  • Low Specific Binding:

    • Check the integrity and activity of the membrane preparation.

    • Verify the concentration and specific activity of the radioligand.

    • Ensure the incubation time is sufficient to reach equilibrium.

  • High Variability between Replicates:

    • Ensure accurate and consistent pipetting.

    • Ensure the membrane preparation is homogenous.

    • Mix the assay plate gently and consistently during incubation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Muscarine Iodide Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing challenges associated with muscarine iodide-induced desensitization in cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a toxin and a classic, potent agonist for muscarinic acetylcholine receptors (mAChRs).[1] It mimics the action of the endogenous neurotransmitter acetylcholine, stimulating the parasympathetic nervous system.[1][2] As a quaternary ammonium salt, it is cell-impermeable and acts on mAChRs located on the cell surface.[2]

Q2: What is muscarinic receptor desensitization? A2: Muscarinic receptor desensitization is a process where the cellular response to muscarine or other agonists diminishes over time, despite the continued presence of the agonist.[3][4][5] This is a crucial protective mechanism that prevents cellular overstimulation.[3] The process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), binding of β-arrestin proteins, uncoupling of the receptor from its G protein, and subsequent receptor internalization (sequestration) from the cell surface.[5][6][7]

Q3: Why am I seeing a diminished response to this compound over time in my cell line? A3: A diminishing response is the hallmark of receptor desensitization.[8] Prolonged or repeated application of this compound activates intracellular pathways that lead to the receptor becoming unresponsive to further stimulation.[4] Key events include the uncoupling of the receptor from its signaling G protein and the physical removal of the receptor from the plasma membrane through endocytosis.[6][9][10]

Q4: How quickly does desensitization occur? A4: The onset of desensitization can be rapid, often occurring within minutes of agonist exposure.[7][11] The exact timing can vary depending on the specific muscarinic receptor subtype, the cell line being used, the concentration of this compound, and the temperature.[11][12] For example, some studies report significant desensitization after just 10-30 minutes of treatment with a muscarinic agonist.[9][10]

Q5: Are all muscarinic receptor subtypes (M1-M5) equally susceptible to desensitization? A5: No, different muscarinic receptor subtypes exhibit distinct patterns and mechanisms of desensitization. For instance, studies on transfected fibroblast cells have shown that M2 receptors are more sensitive to down-regulation than M1 receptors, partly due to more significant internalization.[13] Additionally, some phenomena, like heterologous desensitization, may require the co-activation of multiple subtypes, such as both M2 and M3 receptors.[14]

Q6: How should I prepare and store my this compound stock solution? A6: this compound is soluble in water.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare aliquots.[1] If using a water-based stock, it should be sterile-filtered (0.22 µm filter) before being added to your cell culture.[1]

Section 2: Troubleshooting Guides

Problem 1: No response or a very weak response to initial this compound application.

Question Possible Cause & Solution
Is your this compound solution properly prepared and stored? Cause: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Solution: Prepare a fresh stock solution from powder. Ensure storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) in small, single-use aliquots.[1]
Are you using an appropriate concentration? Cause: The concentration may be too low to elicit a response in your specific cell line. Solution: Perform a dose-response curve to determine the optimal concentration (e.g., EC50 or EC80). A 100 µM concentration of this compound has been shown to induce a calcium signal comparable to 10 µM of acetylcholine.[1][15]
Does your cell line express the target muscarinic receptor? Cause: The cell line may have low or no expression of the muscarinic receptor subtype you are targeting. Solution: Verify receptor expression using techniques like RT-qPCR, Western blot, or radioligand binding assays.
Is your assay sensitive enough to detect a signal? Cause: The signal transduction pathway in your cells may be weak, or your detection method may lack sensitivity. Solution: Ensure your assay is optimized. For calcium assays, check the quality of your fluorescent indicator and the sensitivity of your plate reader or microscope. Consider using a more direct G protein activation assay, such as a [35S]GTPγS binding assay.[9]

Problem 2: The initial response is strong, but the signal rapidly fades or is absent upon repeated stimulation.

Question Possible Cause & Solution
Are you allowing enough time for the receptors to recover (resensitize)? Cause: You are likely observing classic homologous desensitization. Re-stimulating too quickly does not allow the internalized receptors to recycle back to the plasma membrane.[11] Solution: Implement wash-out steps after the initial stimulation and include a recovery period. The required recovery time can range from minutes to hours and should be empirically determined for your system.
Is the agonist concentration too high or the exposure too long? Cause: High agonist concentrations and prolonged exposure accelerate the rate of desensitization and receptor down-regulation.[4][10] Solution: Use the lowest effective concentration of this compound possible and minimize the exposure time. This will help reduce the extent of receptor phosphorylation and internalization.
Could you be observing heterologous desensitization? Cause: Activation of muscarinic receptors can sometimes lead to the desensitization of other, unrelated GPCRs in the same cell.[5][14] Solution: If you are studying another receptor after muscarinic stimulation, be aware of this possibility. Use selective antagonists to confirm that the observed desensitization is specific to the intended receptor.
How can I experimentally inhibit desensitization? Cause: To confirm desensitization is the cause, you can try to block the underlying mechanisms. Solution: Pre-treating cells with an inhibitor of clathrin-mediated endocytosis (e.g., hypertonic sucrose) can block receptor internalization.[9] Using inhibitors of G protein-coupled receptor kinases (GRKs) may also prevent the initial phosphorylation step required for desensitization of certain receptor subtypes.[16][17]

Problem 3: There is high variability in the response between wells, plates, or experimental days.

Question Possible Cause & Solution
Are your cell culture conditions consistent? Cause: Cell passage number, confluency, and overall health can significantly impact GPCR expression levels and signaling capacity. Solution: Use cells within a consistent and narrow range of passage numbers. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. Always check cell health and morphology.
Is your agonist preparation and application technique consistent? Cause: Inconsistent pipetting, variations in incubation times, or temperature fluctuations can lead to variable results. Solution: Use calibrated pipettes and ensure a consistent final concentration of agonist in each well. Automate liquid handling steps if possible. Ensure all plates are incubated for the same duration at a constant temperature (e.g., 37°C).
Is your assay buffer consistent? Cause: The composition of the assay buffer (e.g., pH, ion concentrations) can affect receptor function and cell health. Solution: Prepare a large batch of assay buffer to be used across all experiments on a given day. Ensure the buffer is at the correct temperature and pH before adding it to the cells.

Section 3: Experimental Data on Muscarinic Desensitization

The following table summarizes quantitative data from published studies, illustrating the conditions under which muscarinic receptor desensitization is observed.

Cell Type / TissueAgonist & ConcentrationTreatment TimeObserved EffectReference
CHO cells (expressing hm2 receptors)Carbamylcholine (10 µM)30 min36% decrease in G-protein activation ([35S]GTPγS binding)[9]
CHO cells (expressing hm2 receptors)Carbamylcholine (10 µM)30 min51-59% of receptors internalized from the cell surface[9]
Isolated smooth muscle cellsAcetylcholine (0.1 mM)10 minIncreased threshold concentration for acetylcholine-induced contraction[10]
RBL-2H3 cells (transfected with hm3)Carbachol (0.1 mM)30 minDesensitization of cellular response[10]
Isolated mouse ileumAcetylcholine (30 µM)20 min3-fold increase in the EC50 for oxotremorine-M[14]

Section 4: Key Experimental Protocols

Protocol 1: Assessing Desensitization using Calcium Imaging

This protocol allows for the real-time measurement of muscarinic receptor desensitization by monitoring intracellular calcium flux.

  • Cell Plating: Seed cells expressing the muscarinic receptor of interest onto a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells once with assay buffer. Place the plate into a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 15-30 seconds.

  • Initial Stimulation (Stimulation 1): Inject this compound at a predetermined concentration (e.g., EC80) and immediately begin recording fluorescence intensity for 2-3 minutes to capture the peak response.

  • Desensitization Induction: To measure desensitization, continue the incubation with the agonist for a set period (e.g., 15, 30, or 60 minutes) either inside or outside the reader.

  • Wash and Recovery (Optional): To assess resensitization, gently wash the cells 3-4 times with warm assay buffer and incubate in fresh buffer for a defined recovery period (e.g., 30 minutes).

  • Second Stimulation (Stimulation 2): Re-inject the same concentration of this compound and record the fluorescence response as before.

  • Data Analysis: Calculate the peak response for both stimulations. The degree of desensitization is determined by the reduction in the peak response of Stimulation 2 compared to Stimulation 1.

Protocol 2: Measuring Receptor Internalization via Cell Surface ELISA

This protocol quantifies the number of receptors remaining on the cell surface after agonist treatment.

  • Cell Plating: Seed cells in a 96-well plate and grow overnight. Ideally, use a cell line with an epitope-tagged receptor (e.g., HA or FLAG tag) on its extracellular N-terminus.

  • Agonist Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization. Include an untreated control.

  • Stopping Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop the internalization process.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Do not permeabilize the cells.

  • Blocking: Wash the cells three times with PBS and block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the extracellular epitope tag for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the cells thoroughly. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with stop solution (e.g., 1M H2SO4).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance in agonist-treated wells compared to control wells indicates receptor internalization.

Section 5: Visualizing the Mechanisms

The following diagrams illustrate key pathways, workflows, and logic for understanding and troubleshooting this compound desensitization.

GpcrDesensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Iodide mAChR Inactive mAChR Muscarine->mAChR 1. Binding mAChR_A Active mAChR mAChR->mAChR_A Conformational Change G_Protein G Protein (αβγ) mAChR_A->G_Protein 2. G Protein Coupling GRK GRK mAChR_A->GRK 3. GRK Recruitment G_Protein_A Gα-GTP + Gβγ G_Protein->G_Protein_A Activation Effector Effector (e.g., PLC) G_Protein_A->Effector Signaling mAChR_P Phosphorylated mAChR GRK->mAChR_P 4. Phosphorylation mAChR_P->G_Protein Uncoupling Clathrin Clathrin mAChR_P->Clathrin 6. Internalization Arrestin β-Arrestin Arrestin->mAChR_P 5. Arrestin Binding Endosome Endosome Clathrin->Endosome

Caption: Muscarinic Receptor Signaling and Desensitization Pathway.

ExpWorkflow cluster_exp Experimental Run start Start: Hypothesis (e.g., My signal is diminishing due to desensitization) prep Prepare Cells & Reagents (Consistent passage, density, fresh agonist) start->prep assay Select Assay (Calcium, cAMP, Internalization) prep->assay control Run Control (No agonist pre-treatment) assay->control treatment Agonist Pre-treatment (Vary time and concentration) assay->treatment restim Re-stimulate All Wells control->restim washout Washout Step treatment->washout washout->restim measure Measure Response restim->measure analyze Analyze Data (Compare Response 2 vs Response 1) measure->analyze result Result Interpretation analyze->result conclusion_desens Conclusion: Desensitization Confirmed result->conclusion_desens Response 2 << Response 1 conclusion_other Conclusion: Other Issue (e.g., Cytotoxicity, Reagent Degradation) result->conclusion_other Response 2 ≈ Response 1 or No Response

Caption: Experimental Workflow for Investigating Desensitization.

Troubleshooting start Problem: Weak or Diminishing Signal q1 Is there any initial response? start->q1 check_reagents Check Reagents (Fresh this compound, correct buffer) q1->check_reagents No q2 Is this the first stimulation? q1->q2 Yes check_cells Check Cells (Receptor expression, cell health, passage #) check_reagents->check_cells check_assay Check Assay Setup (Instrument settings, dye loading) check_cells->check_assay desens_path Hypothesis: Desensitization q2->desens_path No (Repeated Stimulation) other_issues Consider Other Issues (Cytotoxicity at high doses, phototoxicity) q2->other_issues Yes run_desens_exp Perform Desensitization Assay (See Experimental Workflow) desens_path->run_desens_exp

Caption: Troubleshooting Logic for Weak or Diminishing Signal.

References

Technical Support Center: Optimizing Muscarine Iodide Concentration for Maximal Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing muscarine iodide concentration for achieving maximal response in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound to elicit a maximal response?

A1: The optimal concentration of this compound to achieve a maximal response is highly dependent on the specific cell type or tissue being studied, the expression levels of muscarinic receptor subtypes, and the specific response being measured. However, studies have shown that a dose-response curve for muscarine-induced depolarization can be biphasic, with an apparent maximum or plateau observed at concentrations around 1-3 µM.[1] It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental system.

Q2: Why am I observing a biphasic or bell-shaped dose-response curve?

A2: A biphasic dose-response to muscarine can occur due to the activation of different muscarinic receptor subtypes that may have opposing effects. For instance, in some tissues, the initial phase of the response may be mediated by one receptor subtype (e.g., M1, M3, M5) leading to stimulation, while at higher concentrations, another subtype (e.g., M2, M4) may be activated, leading to an inhibitory effect or desensitization, thus causing a downturn in the response curve.[1] The presence of an underlying M2-mediated hyperpolarization can contribute to the biphasic nature of the dose-response curve to muscarine.[1]

Q3: How do the different muscarinic receptor subtypes (M1-M5) influence the response to this compound?

A3: Muscarinic receptors are classified into five subtypes (M1-M5) which couple to different G proteins and initiate distinct signaling pathways.[2][3]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[2][4]

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] They can also modulate ion channels, such as activating inwardly rectifying potassium channels.[5]

The overall cellular response to this compound will be a composite of the effects mediated by the specific subtypes expressed in your system.

Q4: What are some common solvents and storage conditions for this compound?

A4: this compound is soluble in water.[6] For storage, it is recommended to keep it at -20°C in a sealed container, away from moisture.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No response or very weak response to this compound. 1. Low or no expression of muscarinic receptors in the cell line/tissue. 2. Degraded this compound solution. 3. Suboptimal experimental conditions (e.g., temperature, buffer composition). 4. Presence of a muscarinic antagonist in the media.1. Verify muscarinic receptor expression using techniques like Western blot, qPCR, or by using a positive control cell line known to express the receptors. 2. Prepare a fresh solution of this compound. 3. Optimize experimental parameters. Ensure the buffer composition and pH are appropriate for cellular viability and receptor function. 4. Ensure all reagents and media are free from any potential antagonists.
Maximal response is lower than expected. 1. Partial agonism of muscarine at the specific receptor subtype. 2. Receptor desensitization or downregulation upon prolonged exposure. 3. Cell health is compromised.1. Compare the maximal response to a known full agonist for the receptor subtype if available. 2. Reduce the incubation time with this compound. Perform time-course experiments to determine the optimal duration of stimulation. 3. Check cell viability using methods like Trypan Blue exclusion or MTT assay. Ensure cells are not over-confluent.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound. 3. Fluctuation in experimental conditions (e.g., temperature, incubation time). 4. Passage number of cells.1. Ensure a uniform cell number is seeded in each well/dish. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Maintain consistent experimental conditions for all replicates. 4. Use cells within a consistent and low passage number range, as EC50 values can change with increasing passage numbers.[7]
Unexpected or off-target effects observed. 1. Activation of multiple muscarinic receptor subtypes with different downstream effects. 2. Non-specific binding at very high concentrations.1. Use subtype-selective antagonists to dissect the contribution of each receptor subtype to the overall response. For example, pirenzepine for M1 and gallamine for M2.[1] 2. Perform a full dose-response curve to ensure you are working within a specific concentration range.

Experimental Protocols

Determining the EC50 of this compound using a Calcium Mobilization Assay

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of this compound by measuring intracellular calcium mobilization in a cultured cell line expressing muscarinic receptors.

Materials:

  • Cells expressing muscarinic receptors (e.g., CHO-M3, SH-SY5Y)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • This compound Addition:

    • Prepare a series of this compound dilutions in HBSS at concentrations ranging from sub-nanomolar to micromolar.

    • Using the plate reader's injector, add the different concentrations of this compound to the wells.

  • Post-stimulation Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

Data Presentation

Table 1: Example EC50 Values for Muscarinic Agonists

AgonistCell/TissueResponse MeasuredEC50 (µM)Reference
CarbacholSH-SY5Y neuroblastoma cellsCa2+ mobilization~50[9]
Carbachol (in presence of GTPγS)SH-SY5Y neuroblastoma cellsCa2+ mobilization0.25[9]
ArecolineSH-SY5Y neuroblastoma cellsCa2+ mobilizationSimilar to binding affinity[9]
OxotremorineSH-SY5Y neuroblastoma cellsCa2+ mobilizationSimilar to binding affinity[9]
CarbacholGuinea-pig ileal smooth muscleCationic current (Icat) activation7.5 ± 1.6[10]

Mandatory Visualizations

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Muscarine_M1_M3_M5 Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine_M1_M3_M5->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca_release->Response1 PKC->Response1 Muscarine_M2_M4 Muscarine M2_M4 M2, M4 Receptors Muscarine_M2_M4->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC K_channel K+ Channel Gi->K_channel βγ subunit activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response PKA->Response2 K_channel->Response2

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental_Workflow start Start cell_prep Prepare Cells (Seed in 96-well plate) start->cell_prep dye_loading Load with Calcium-sensitive Dye cell_prep->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Measure Baseline Fluorescence wash->baseline add_muscarine Add this compound (Dose-response concentrations) baseline->add_muscarine measure_response Measure Peak Fluorescence Response add_muscarine->measure_response data_analysis Data Analysis (Calculate ΔF) measure_response->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining this compound EC50.

References

How to prevent degradation of Muscarine iodide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Muscarine iodide in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the stability of your this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Experimental Results Degradation of this compound in the stock or working solution.1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature, protected from light, and in tightly sealed containers to prevent evaporation and moisture absorption. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 3. Perform Quality Control: Use an analytical method like HPLC to check the concentration and purity of your solution against a standard.
Visible Particulate Matter or Color Change in Solution Precipitation of this compound or formation of insoluble degradation products. This can be more common in aqueous solutions at higher concentrations or after freeze-thaw cycles.1. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulate matter before use. 2. Check Solubility Limits: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize temperature fluctuations.
Gradual Decrease in pH of Aqueous Solutions Potential formation of acidic degradation products from hydrolysis.1. Use Buffered Solutions: For experiments sensitive to pH, prepare this compound in a suitable buffer (e.g., phosphate or citrate buffer) at a slightly acidic to neutral pH. 2. Monitor pH: Regularly check the pH of your stock and working solutions, especially if they are stored for extended periods.
Variable Results in Light-Sensitive Assays Photodegradation of this compound.1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored at low temperatures and protected from light and moisture.[1][2][3][4] The following table summarizes the recommended storage conditions:

Storage ConditionSolventDuration
-20°CWater, DMSOUp to 1 month
-80°CWater, DMSOUp to 6 months

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1] Solid this compound should be stored at -20°C, sealed, and protected from moisture.[1]

Q2: What solvents are recommended for preparing this compound solutions?

A2: this compound is soluble in water and DMSO.[1] For aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled) to avoid contaminants that could affect stability.

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation may not always be visible. However, signs of degradation can include a loss of biological activity in your experiments, a change in the solution's color, or the appearance of precipitates. The most reliable way to assess the integrity of your solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemical structure of this compound, a quaternary ammonium compound with ether and hydroxyl functional groups, the primary degradation pathways are likely to be:

  • Hydrolysis: Under aqueous conditions, particularly at alkaline pH, the ether linkage in the tetrahydrofuran ring could potentially be susceptible to cleavage.

  • Photodegradation: As a quaternary ammonium compound, this compound may be susceptible to indirect photodegradation, especially in the presence of photosensitizers.[1][2][5]

The following diagram illustrates the potential factors leading to the degradation of this compound.

Factors Leading to this compound Degradation Muscarine_Iodide This compound in Solution Degradation Degradation Products Muscarine_Iodide->Degradation leads to Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity results in High_Temp Elevated Temperature High_Temp->Muscarine_Iodide accelerates Light_Exposure Light Exposure Light_Exposure->Muscarine_Iodide induces photodegradation Alkaline_pH Alkaline pH Alkaline_pH->Muscarine_Iodide promotes hydrolysis Freeze_Thaw Repeated Freeze-Thaw Cycles Freeze_Thaw->Muscarine_Iodide causes instability Moisture Moisture Moisture->Muscarine_Iodide can introduce instability

Caption: Logical flow of factors contributing to the degradation of this compound in solution.

Q5: How can I prepare a stable this compound stock solution?

A5: Following a proper protocol is crucial for preparing a stable stock solution. The diagram below outlines a recommended workflow.

Workflow for Preparing Stable this compound Solution Start Start Weigh Weigh Solid This compound Start->Weigh Dissolve Dissolve in appropriate -solvent (e.g., water, DMSO) Weigh->Dissolve Vortex Vortex/Sonicate to ensure complete dissolution Dissolve->Vortex Filter Filter through 0.22 µm -syringe filter (optional) Vortex->Filter Aliquot Aliquot into single-use -vials Filter->Aliquot Store Store at -20°C or -80°C -protected from light Aliquot->Store End Ready for Use Store->End

Caption: Recommended experimental workflow for preparing and storing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Sterile, purified water (e.g., deionized or distilled)

    • Calibrated analytical balance

    • Appropriate volumetric flask

    • Vortex mixer or sonicator

    • Sterile, single-use microcentrifuge tubes or cryovials

    • 0.22 µm syringe filter (optional)

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 301.17 g/mol ). For example, for 10 mL of a 10 mM solution, weigh out 30.117 mg of this compound.

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a portion of the purified water to the flask and mix by vortexing or sonicating until the solid is completely dissolved.

    • Bring the solution to the final volume with purified water.

    • (Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into single-use volumes in appropriate tubes.

    • Label the tubes clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Protocol 2: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrument and column.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other suitable buffer components

    • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Forced Degradation Study (Stress Testing):

    • Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and/or white light.

    • Thermal Degradation: Heat a solid sample and a solution of this compound at an elevated temperature (e.g., 60-80°C).

  • HPLC Method Development:

    • Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks that appear in the stressed samples.

  • Analysis of Stability Samples:

    • Prepare solutions of this compound and store them under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points, analyze the samples by the developed HPLC method.

    • Quantify the peak area of the this compound peak to determine its concentration and monitor the appearance and growth of any degradation product peaks.

Signaling Pathway

This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are involved in numerous physiological processes. The diagram below illustrates the major signaling pathways activated by muscarinic receptors.

Muscarinic Acetylcholine Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptors cluster_1 M2, M4 Receptors Muscarine This compound (Agonist) M1_M3_M5 M1, M3, M5 Muscarine->M1_M3_M5 M2_M4 M2, M4 Muscarine->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 Gi_o Gi/o M2_M4->Gi_o activate AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Overview of the primary signaling cascades initiated by the activation of different subtypes of muscarinic acetylcholine receptors.

References

Overcoming poor solubility of Muscarine iodide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Muscarine iodide, with a particular focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium salt and a classic parasympathomimetic agent. It is a potent and selective agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: How should I prepare a stock solution of this compound?

For aqueous experiments, a stock solution can be prepared in water. To aid dissolution, gentle warming and sonication can be employed. It is recommended to prepare fresh solutions for each experiment. If a stock solution in an organic solvent is required, DMSO can be used. Due to the potential for degradation, it is advisable to prepare fresh DMSO stock solutions or store them in small aliquots at -20°C for short periods.

Q4: How stable are this compound solutions?

Aqueous solutions of this compound should ideally be prepared fresh for each experiment to avoid potential degradation. If storage is necessary, it is recommended to store aliquots at -20°C for a short duration. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Q5: Are there any alternatives to this compound with better solubility?

Several other muscarinic agonists are available, some of which may exhibit different solubility profiles. Examples include Carbachol, Pilocarpine, and Oxotremorine M. The choice of agonist will depend on the specific experimental requirements, such as receptor subtype selectivity and desired potency.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly those related to its solubility.

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution - Exceeded solubility limit- Temperature fluctuations- Ensure the concentration does not exceed the known solubility limit in the chosen solvent.- For aqueous solutions, gentle warming (e.g., to 37°C) and sonication can help redissolve the compound.- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Inconsistent or lower-than-expected experimental results - Incomplete dissolution of this compound- Degradation of the compound in solution- Visually inspect the solution to ensure complete dissolution before use. If necessary, use gentle warming and sonication.- Prepare fresh solutions for each experiment, especially for aqueous solutions.- When using DMSO stock solutions, use aliquots that have been stored properly and have not undergone multiple freeze-thaw cycles.
Difficulty dissolving this compound in organic solvents other than DMSO - Low solubility in the chosen solvent- If possible, switch to a solvent in which this compound is known to be more soluble, such as water or DMSO.- If an alternative solvent must be used, perform small-scale solubility tests to determine the approximate solubility limit before preparing a larger stock solution.
High background signal in fluorescence-based assays (e.g., calcium flux) - Compound precipitation interfering with the fluorescent signal- Intrinsic fluorescence of the compound- Ensure complete dissolution of this compound in the assay buffer.- Centrifuge the stock solution before dilution into the assay buffer to pellet any undissolved particles.- Run a control with the compound in the absence of cells to check for intrinsic fluorescence at the assay wavelengths.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water30.12[1]100[1][2]Gentle warming and sonication can aid dissolution.
DMSOData not readily availableData not readily availableCommonly used for preparing stock solutions.
EthanolData not readily availableData not readily availableExpected to have lower solubility than water.
MethanolData not readily availableData not readily availableExpected to have lower solubility than water.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • (+)-Muscarine iodide powder

  • Sterile, deionized water or DMSO

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound based on its molecular weight (301.17 g/mol ) and the desired stock solution concentration (e.g., 100 mM).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, deionized water or DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) or place it in a sonicator for short intervals until the solution is clear.

  • For aqueous solutions, it is recommended to use them fresh. For DMSO solutions, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Muscarine-Induced Intracellular Calcium Mobilization Assay using a FLIPR Instrument

Objective: To measure the functional activity of this compound at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells stably expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M1, HEK293-M3)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit)

  • This compound stock solution (prepared as in Protocol 1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Positive control agonist (e.g., Acetylcholine or Carbachol)

  • Antagonist (e.g., Atropine) for validation

  • 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 1-2 hours to allow for dye loading into the cells.

  • Compound Plate Preparation:

    • During the dye loading incubation, prepare a compound plate containing serial dilutions of this compound in assay buffer. Also, include wells with assay buffer only (vehicle control), a positive control agonist, and an antagonist for assay validation.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for a kinetic read. Typically, a baseline fluorescence reading is taken for a few seconds before the automated addition of the compounds from the compound plate.

    • Initiate the assay. The instrument will add the compounds to the cell plate and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., maximum peak fluorescence minus baseline).

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Mandatory Visualizations

Gq_Signaling_Pathway Muscarine This compound mAChR M1/M3/M5 Receptor Muscarine->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Response Cellular Response PKC->Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway Muscarine This compound mAChR M2/M4 Receptor Muscarine->mAChR Binds Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental_Workflow A Prepare this compound Stock Solution F Prepare Compound Plate (this compound Dilutions) A->F B Seed Cells in 384-well Plate C Incubate Overnight B->C D Prepare & Add Calcium-Sensitive Dye C->D E Incubate for Dye Loading D->E G Perform FLIPR Assay (Read Baseline, Add Compound, Read Kinetics) E->G F->G H Data Analysis (Dose-Response Curve, EC50) G->H

Caption: Experimental workflow for a calcium mobilization assay.

References

Technical Support Center: In Vivo Applications of Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muscarine iodide in vivo. The information is designed to help anticipate and address potential off-target effects, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] It mimics the action of the endogenous neurotransmitter acetylcholine at these receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the body. The activation of these receptors can lead to a wide range of physiological effects.

Q2: What are the primary on-target and off-target effects of this compound?

The distinction between "on-target" and "off-target" effects depends entirely on the research question. For example, if you are studying salivation, M3 receptor activation in the salivary glands is your "on-target" effect, while cardiovascular changes would be "off-target."

Common Receptor-Mediated Effects:

Receptor SubtypePrimary Signaling PathwayKey Physiological Roles (and potential off-target effects)
M1 Gq/11CNS: Learning, memory, neuronal excitability. Peripheral: Gastric acid secretion.
M2 Gi/oCardiac: Bradycardia (decreased heart rate), decreased atrial contractility. CNS: Tremor, analgesia. Presynaptic: Inhibition of acetylcholine release.
M3 Gq/11Glands: Salivation, lacrimation, sweating. Smooth Muscle: Bronchoconstriction, gastrointestinal hypermotility, bladder contraction (micturition), vasodilation (via nitric oxide release from endothelium). Eye: Miosis (pupil constriction).
M4 Gi/oCNS: Similar to M2, involved in feedback inhibition of acetylcholine release.
M5 Gq/11CNS: Dopamine release in the substantia nigra, vasodilation of cerebral arteries.

Q3: How can I differentiate between central and peripheral effects of this compound?

To distinguish between central nervous system (CNS) and peripheral effects, you can use a peripherally restricted muscarinic antagonist, such as methylatropine or ethylatropine bromide .[4][15][17] These agents do not readily cross the blood-brain barrier and will therefore block the peripheral effects of this compound without significantly affecting its actions in the CNS.[4][15] For example, if an effect is blocked by atropine (which crosses the blood-brain barrier) but not by methylatropine, it is likely a centrally mediated effect.

Troubleshooting Guide

Problem: My animals are exhibiting excessive salivation and respiratory distress after this compound administration.

  • Likely Cause: This is a classic off-target effect due to the potent activation of M3 muscarinic receptors in the salivary glands and the smooth muscle of the bronchioles, leading to hypersalivation and bronchoconstriction.[23][28][29]

  • Troubleshooting Steps:

    • Dose Reduction: The simplest approach is to perform a dose-response study to find the lowest effective dose of this compound for your desired on-target effect that minimizes these off-target effects.

    • Use a Peripherally Restricted Antagonist: Pre-treat the animals with a low dose of a peripherally restricted muscarinic antagonist like methylatropine . This will counteract the peripheral M3-mediated effects without affecting central targets.

    • Use an M3-Selective Antagonist: If your on-target effect is not mediated by M3 receptors, pre-treatment with a selective M3 antagonist like darifenacin can be highly effective.[9][12][13][14][32]

Problem: I am observing significant bradycardia and hypotension in my animals.

  • Likely Cause: These cardiovascular effects are primarily due to the activation of M2 muscarinic receptors on the sinoatrial node of the heart, which decreases heart rate.[1][16] Hypotension can be a secondary effect of bradycardia and also due to M3-mediated vasodilation.[16]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: It is crucial to monitor heart rate and blood pressure during your experiments.

    • Use an M2-Selective Antagonist: If your primary research interest is not cardiac function, pre-treatment with a selective M2 antagonist such as methoctramine (300 µg/kg, i.v. in rats) can effectively block the bradycardia.[1][2][6][10][11]

    • Dose Optimization: As with other off-target effects, careful dose titration of this compound is essential.

Problem: My animals show signs of CNS side effects like tremors or seizures, which are confounding my behavioral studies.

  • Likely Cause: Tremors are often associated with the activation of central M2 receptors . Seizure activity can be more complex but may involve M1 receptor activation.[5]

  • Troubleshooting Steps:

    • Differentiate from Peripheral Effects: First, confirm the effect is central by demonstrating that it is not blocked by a peripherally restricted antagonist like methylatropine.

    • Use a CNS-Penetrant M1 or M2 Antagonist: If the effect is confirmed to be central and your on-target effect is peripheral, you can use a CNS-penetrant antagonist. However, this is often not ideal as it can introduce other confounding effects. A more targeted approach would be to use a selective antagonist if the receptor subtype mediating the on-target effect is known and different from the one causing the CNS side effects. For example, if you are studying a peripheral M3-mediated effect, you could consider using an M1 or M2 antagonist that crosses the blood-brain barrier, but this requires careful validation. Pirenzepine is an M1-selective antagonist that has been used to investigate the role of M1 receptors in the CNS.[3][5][7][33][8]

Experimental Protocols

Protocol 1: Mitigating Salivation During In Vivo this compound Administration

  • Objective: To measure a specific on-target effect of this compound while minimizing the confounding off-target effect of hypersalivation.

  • Materials:

    • This compound

    • Darifenacin (M3-selective antagonist) or Methylatropine (peripherally restricted antagonist)

    • Sterile saline

    • Experimental animals (e.g., rats or mice)

  • Procedure:

    • Group Allocation: Divide animals into at least four groups:

      • Group 1: Vehicle (saline)

      • Group 2: this compound alone

      • Group 3: Antagonist (Darifenacin or Methylatropine) alone

      • Group 4: Antagonist followed by this compound

    • Antagonist Administration: Administer Darifenacin or Methylatropine at an appropriate dose and route (e.g., intraperitoneal or intravenous) based on literature and pilot studies. Allow for a pre-treatment period (typically 15-30 minutes) for the antagonist to take effect.

    • This compound Administration: Administer this compound at the desired dose and route.

    • Data Collection:

      • Measure your primary on-target effect at predetermined time points.

      • Quantify salivation by placing pre-weighed cotton balls in the animals' mouths for a set period (e.g., 2 minutes) and then re-weighing them.

    • Data Analysis: Compare the on-target effect and the degree of salivation across the different groups. The goal is to see a significant reduction in salivation in Group 4 compared to Group 2, without a significant change in the on-target effect (assuming it is not M3-mediated).

Protocol 2: Isolating Central vs. Peripheral Effects of this compound

  • Objective: To determine if an observed behavioral or physiological response to this compound is mediated by central or peripheral muscarinic receptors.

  • Materials:

    • This compound

    • Atropine sulfate (non-selective, CNS penetrant)

    • Methylatropine (non-selective, peripherally restricted)

    • Sterile saline

    • Experimental animals

  • Procedure:

    • Group Allocation:

      • Group 1: Vehicle (saline)

      • Group 2: this compound alone

      • Group 3: Atropine sulfate + this compound

      • Group 4: Methylatropine + this compound

    • Antagonist Pre-treatment: Administer the antagonists 15-30 minutes prior to this compound.

    • This compound Administration: Administer this compound.

    • Observation and Measurement: Record the physiological or behavioral parameter of interest.

    • Data Interpretation:

      • If the effect of this compound is blocked by both Atropine and Methylatropine, it is likely a peripherally mediated effect.

      • If the effect is blocked by Atropine but not by Methylatropine, it is likely a centrally mediated effect.

      • If the effect is partially blocked by Methylatropine and fully blocked by Atropine, it suggests contributions from both central and peripheral receptors.

Quantitative Data Summary

Table 1: In Vivo Doses of Subtype-Selective Muscarinic Antagonists

AntagonistReceptor SelectivityAnimal ModelDoseRoute of AdministrationPrimary Effect BlockedReference(s)
Pirenzepine M1Rat10-100 nmolIntracerebroventricular (i.c.v.)Amygdala kindling[5]
Methoctramine M2Rat300 µg/kgIntravenous (i.v.)Muscarine-induced bradycardia[1]
Methoctramine M2Guinea Pig7-240 nmol/kgIntravenous (i.v.)Vagal- and ACh-induced bradycardia[6][10]
Darifenacin M3Rat0.1 mg/kgIntravenous (i.v.)Bladder afferent activity[12]
Methylatropine Non-selective (peripheral)Rat14.3 nmol/kg (5.5 µg/kg)Intravenous (i.v.)ACh-induced hypotension[4]

Visualizations

Muscarine_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Muscarine1 Muscarine Iodide M1_M3_M5 M1, M3, M5 Receptors Muscarine1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Response1 PKC->Response1 Muscarine2 Muscarine Iodide M2_M4 M2, M4 Receptors Muscarine2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response2

Caption: Muscarinic receptor signaling pathways.

Troubleshooting_Workflow Start In Vivo Experiment with This compound Observe_Effect Observe Undesired Off-Target Effect Start->Observe_Effect Identify_Receptor Identify Likely Receptor Subtype(s) (e.g., M2 for bradycardia, M3 for salivation) Observe_Effect->Identify_Receptor Dose_Response Perform Dose-Response Curve for Muscarine Iodide Observe_Effect->Dose_Response First Step Is_Peripheral Is the effect peripheral? Identify_Receptor->Is_Peripheral Use_Selective_Antagonist Pre-treat with subtype-selective antagonist (e.g., Methoctramine for M2) Identify_Receptor->Use_Selective_Antagonist Use_Peripheral_Antagonist Pre-treat with peripherally restricted antagonist (e.g., Methylatropine) Is_Peripheral->Use_Peripheral_Antagonist Yes Is_Central Is the effect central? Is_Peripheral->Is_Central No End Proceed with Experiment Use_Peripheral_Antagonist->End Use_Selective_Antagonist->End Dose_Response->End Is_Central->Dose_Response Uncertain Complex_Mitigation Consider CNS-penetrant selective antagonist (use with caution) Is_Central->Complex_Mitigation Yes Complex_Mitigation->End

References

Improving the signal-to-noise ratio in Muscarine iodide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Muscarine iodide assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in a this compound assay?

A1: High background noise can originate from several sources, including non-specific binding of this compound or the radioligand to the filter, plate, or cell membranes.[1] Other common causes include insufficient washing, contaminated reagents, or excessively high concentrations of the radioligand.[2][3]

Q2: How can I increase the specific signal in my assay?

A2: To enhance the specific signal, ensure that the receptor expression in your cell line is optimal. Using a high-affinity radioligand and optimizing the incubation time and temperature to reach equilibrium can also significantly improve the signal.[4] Additionally, confirming the biological activity of your this compound stock is crucial.

Q3: What is the purpose of adding a blocking agent to the assay buffer?

A3: Blocking agents, such as Bovine Serum Albumin (BSA) or casein, are used to saturate non-specific binding sites on the assay plates and filters.[4] This prevents the radioligand or this compound from binding to these surfaces, thereby reducing background noise and improving the signal-to-noise ratio.[5]

Q4: How do I choose the correct concentration of radioligand for a competitive binding assay?

A4: In a competitive binding assay, the radioligand concentration should ideally be at or below its equilibrium dissociation constant (Kd).[1] This ensures that there is sufficient signal to detect displacement by the unlabeled ligand (this compound) without saturating all the receptors, which would make it difficult to observe competitive binding.

Q5: My results show high variability between replicate wells. What could be the cause?

A5: High variability can be due to several factors, including inconsistent cell seeding, pipetting errors, or "edge effects" on the microplate.[6] Ensuring that cells are evenly suspended before plating and that pipettes are properly calibrated can help minimize this issue. Additionally, maintaining consistent incubation conditions across the plate is important.

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays and provides step-by-step solutions to improve your signal-to-noise ratio.

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding: The radioligand or test compound is binding to components other than the receptor.[7]a. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.[1] b. Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.[8] c. Adjust Buffer Composition: Increase the salt concentration or add a non-ionic surfactant like Tween-20 to the wash buffer to disrupt weak, non-specific interactions.[9]
2. Insufficient Washing: Unbound radioligand remains on the filter, contributing to the background signal.[1]a. Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer.[1] b. Optimize Wash Duration: Ensure each wash is sufficient to remove unbound ligand without causing dissociation of the specifically bound ligand.
3. Radioligand Concentration Too High: Excess radioligand can lead to increased non-specific binding.[1]a. Perform Saturation Binding: Determine the Kd of your radioligand and use a concentration at or below this value for competitive binding assays.[1]
Low Specific Signal 1. Low Receptor Expression: The cells or membrane preparation do not have a sufficient number of receptors.a. Use a Higher Expression System: If possible, use a cell line known to have high expression of the target muscarinic receptor subtype. b. Increase Membrane Concentration: Increase the amount of membrane protein per well, ensuring it does not lead to excessive filtering times.
2. Inactive Ligand: The this compound or radioligand has degraded.a. Verify Ligand Activity: Use a fresh batch of ligand and consider performing a dose-response curve with a known active compound as a positive control.[7] b. Proper Storage: Ensure ligands are stored at the correct temperature and protected from light to prevent degradation.
3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH are not optimal for binding.a. Determine Time to Equilibrium: Perform a time-course experiment to find the optimal incubation time.[10] b. Optimize Temperature: While many binding assays are performed at room temperature, some may benefit from incubation at 37°C. c. Check Buffer pH: Ensure the pH of your assay buffer is stable and within the optimal range for receptor binding (typically pH 7.4).[11]
Poor Signal-to-Noise Ratio 1. Combination of High Background and Low Signal a. Systematic Optimization: Address both high background and low signal issues systematically using the solutions outlined above. b. Assay Format: Consider alternative assay formats, such as scintillation proximity assays (SPA), which are homogeneous and do not require wash steps, potentially reducing background.[5]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for a competitive binding assay using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and unlabeled this compound as the competitor.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype.

  • Radiolabeled antagonist (e.g., [³H]-NMS).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • High-affinity unlabeled antagonist (e.g., atropine) for determining non-specific binding.[13]

  • Glass fiber filters (pre-soaked in 0.3% PEI).[8]

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically (typically 3-20 µg for cells or 50-120 µg for tissue per well).[12]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled antagonist (e.g., 1 µM Atropine).[8][13]

    • Competition: Membranes + Radioligand + serial dilutions of this compound.

  • Incubation: Add the radioligand at a fixed concentration (at or near its Kd). Add the appropriate buffer, unlabeled antagonist, or this compound dilutions. Finally, add the diluted membranes to initiate the reaction. The final assay volume is typically 200-250 µL.[12]

  • Incubate the plate for 60-120 minutes at room temperature or 27-30°C with gentle agitation to reach equilibrium.[8][12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times (e.g., 4-9 times) with ice-cold Wash Buffer to remove unbound radioligand.[8][12]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Calcium Flux Assay (for M1, M3, M5 Receptors)

This protocol outlines a general procedure for measuring intracellular calcium mobilization following receptor activation by this compound.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).

  • Assay Buffer (e.g., DMEM with 1% FBS).[14]

  • This compound.

  • Known agonist as a positive control (e.g., Carbachol).[14]

  • Fluorescence plate reader with an injector.

Procedure:

  • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C in the dark.[15][16]

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[16]

  • Agonist Addition: Inject the this compound solution at various concentrations into the wells.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Summary Tables

Table 1: Typical Reagent Concentrations for Radioligand Binding Assays

Reagent Typical Concentration Purpose
Radioligand ([³H]-NMS)0.2 - 1.0 nM (at or below Kd)To label the muscarinic receptors.[8]
Unlabeled Antagonist (Atropine)1 µMTo determine non-specific binding.[13]
Membrane Protein3 - 120 µ g/well Source of receptors.[12]
Polyethyleneimine (PEI)0.1 - 0.5%To pre-treat filters and reduce non-specific binding.[8]
Bovine Serum Albumin (BSA)0.1 - 1%Blocking agent in assay buffer.[11]

Table 2: Common Incubation Parameters for Muscarinic Receptor Assays

Assay Type Parameter Typical Range/Value
Radioligand BindingIncubation Time60 - 120 minutes[8][13]
Incubation Temperature27 - 37 °C[8]
Calcium FluxDye Loading Time45 - 60 minutes[15][16]
Agonist Stimulation Time1 - 5 minutes[16]
Incubation Temperature37 °C[15]

Visualizations

Gq_Signaling_Pathway Muscarine This compound M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Response Cellular Response Ca2->Response PKC->Response

Gq-protein coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway Muscarine This compound M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Gi-protein coupled muscarinic receptor signaling pathway.

Troubleshooting_Workflow Start Start: Poor S/N Ratio Check_Background Is Background High? Start->Check_Background Optimize_Washing Increase Wash Steps Optimize Blocking Check_Background->Optimize_Washing Yes Check_Signal Is Specific Signal Low? Check_Background->Check_Signal No Optimize_Washing->Check_Signal Check_Receptor Check Receptor Expression & Membrane Concentration Check_Signal->Check_Receptor Yes End End: Improved S/N Ratio Check_Signal->End No Check_Ligand Verify Ligand Activity & Concentration Check_Receptor->Check_Ligand Optimize_Conditions Optimize Incubation Time & Temperature Check_Ligand->Optimize_Conditions Optimize_Conditions->End

Logical workflow for troubleshooting poor signal-to-noise ratio.

References

Technical Support Center: Best Practices for Long-Term Storage of Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of Muscarine iodide. Adherence to these best practices is crucial for maintaining the integrity, activity, and stability of the compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, it is recommended to store it at -20°C.[1][2][3][4] Some suppliers suggest that storage at 2-8°C is also acceptable for shorter periods. Always refer to the manufacturer's specific recommendations.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be prepared in a suitable solvent, such as water or a buffer.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1][5]

Q3: What is the shelf-life of this compound stock solutions in storage?

A3: The stability of stock solutions depends on the storage temperature. Generally, at -20°C, the solution is usable for up to one month.[1][5][6] For longer-term storage of up to six months, -80°C is recommended.[1][5] It is always best practice to prepare solutions fresh whenever possible.[2]

Q4: Is this compound sensitive to light or moisture?

A4: Yes, this compound should be protected from light. Additionally, it is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is critical to store it in a dry environment and ensure the container is tightly sealed.[3]

Q5: How should I handle this compound upon receiving it and before storage?

A5: Upon receipt, it is good practice to gently centrifuge the vial to ensure all the powder is at the bottom. Before opening, allow the product to equilibrate to room temperature for at least an hour to prevent condensation from forming inside the vial.[6]

Troubleshooting Guide: Storage-Related Experimental Issues

Problem Potential Cause Related to Storage Recommended Solution
Reduced or no biological activity of this compound in my assay. Degradation of the compound due to improper storage temperature, exposure to light, or moisture. Repeated freeze-thaw cycles of the stock solution.Ensure solid this compound is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions from the solid compound. If using a previously prepared stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.
Inconsistent or variable results between experiments. Use of a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles, leading to gradual degradation. Inconsistent concentrations due to moisture absorption by the solid compound.Prepare a new batch of stock solution from the solid and aliquot it for single use. Always allow the solid compound to equilibrate to room temperature before weighing to minimize moisture absorption.
Precipitate observed in the stock solution after thawing. The solubility of this compound may have been exceeded, or the compound may have degraded, leading to less soluble byproducts.Gently warm the solution to 37°C and sonicate to aid in redissolving the precipitate. If the precipitate persists, it is advisable to prepare a fresh stock solution. Filter-sterilize the solution before use in cell-based assays.[5]
Observed agonist effect is lower than expected based on literature. Partial degradation of the this compound, leading to a lower effective concentration.Verify the storage conditions and age of both the solid compound and the stock solution. Consider preparing a fresh dilution series from a newly prepared stock solution. Run a positive control with a fresh batch of agonist if available.

Quantitative Storage Recommendations Summary

Form Storage Temperature Duration Key Considerations
Solid -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
Solid 4°CUp to 2 yearsFor shorter-term storage; ensure protection from light and moisture.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][5][6]
Stock Solution -80°CUp to 6 monthsRecommended for longer-term solution storage; aliquot.[1][5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a suitable high-purity solvent (e.g., sterile water, PBS, or a specific assay buffer) to the desired stock concentration. This compound is soluble in water up to 100 mM.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Sterilization (if required): For cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.[5]

  • Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Mandatory Visualizations

Muscarine_Signaling_Pathway Muscarine This compound M1_Receptor M1 Muscarinic Receptor Muscarine->M1_Receptor Binds to Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by Muscarine.

Storage_Workflow Start Receive Muscarine Iodide Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Store_Solid Store Solid at -20°C (Protected from light/moisture) Weigh->Store_Solid If storing solid Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution If preparing solution Store_Solid->Equilibrate When needed for use Aliquot Aliquot into Single-Use Vials Prepare_Solution->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Use_in_Experiment Use in Experiment Store_Solution->Use_in_Experiment

Caption: Recommended Workflow for Handling and Storing this compound.

References

Technical Support Center: Minimizing Variability in Experiments Using Muscarine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Iodide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to help you minimize variability and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the use of this compound in a question-and-answer format.

1. Preparation and Handling of this compound

  • Q: How should I prepare a stock solution of this compound?

    • A: It is recommended to prepare stock solutions in high-purity water. For example, a 100 mM stock solution can be made by dissolving 30.12 mg of this compound (with a molecular weight of 301.17 g/mol ) in 1 mL of water. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath. For aqueous stock solutions, it is advisable to filter and sterilize them through a 0.22 μm filter before use.

  • Q: What are the recommended storage conditions for this compound powder and stock solutions?

    • A: this compound powder should be stored at -20°C.[1][2] Stock solutions in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Some suppliers do not recommend long-term storage of solutions, advising to prepare them fresh for each experiment.[2]

  • Q: I'm observing precipitation in my this compound solution after diluting it in my experimental buffer. What should I do?

    • A: Precipitation can occur due to the limited solubility of this compound in certain buffers, especially at high concentrations or different pH values. Ensure your final concentration is below the solubility limit in your specific buffer. You can also try preparing fresh dilutions from your stock solution immediately before use. The pH of your buffer can also affect solubility and binding, so it's important to maintain a consistent and appropriate pH for your assay.[4]

2. Experimental Inconsistencies

  • Q: I am not observing any response to this compound in my cell-based assay. What are the possible causes?

    • A: There are several potential reasons for a lack of response:

      • Compound Degradation: Your this compound may have degraded due to improper storage or handling. Prepare fresh solutions from a properly stored powder.

      • Low Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding.

      • Incorrect Cell Density: Cell density is a critical parameter in cell-based assays. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window. Optimize cell density for your specific assay.

      • Suboptimal Assay Buffer: The composition and pH of your assay buffer are crucial for receptor function. Ensure the buffer conditions are optimal for your cells and the muscarinic receptor subtype you are studying.[5]

      • Cell Health: Ensure your cells are healthy and not over-confluent, as this can affect their responsiveness.

  • Q: My dose-response curve to this compound is inconsistent between experiments. How can I improve reproducibility?

    • A: Variability in dose-response curves can be caused by several factors:

      • Inconsistent Agonist Preparation: Always prepare fresh serial dilutions of this compound for each experiment to avoid issues with stability in diluted solutions.

      • Variations in Cell Culture: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.

      • Assay Conditions: Ensure that incubation times, temperatures, and buffer compositions are kept constant across all experiments.

      • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the agonist.

      • Prolonged Agonist Exposure: Long-term exposure to muscarinic agonists can lead to receptor desensitization, internalization, and downregulation, which can alter cellular responsiveness.[6] Keep incubation times consistent and as short as functionally possible.

  • Q: I'm observing a high background signal in my functional assay. What could be the cause?

    • A: High background can obscure the specific signal from muscarinic receptor activation. Potential causes include:

      • Constitutive Receptor Activity: Some receptor expression systems can exhibit agonist-independent activity.

      • Non-specific Binding (Binding Assays): In radioligand binding assays, inadequate washing or excessively high radioligand concentrations can lead to high background.[5]

      • Autofluorescence (Calcium Assays): Some compounds or cellular components can autofluoresce, contributing to high background. Ensure you have appropriate controls to measure and subtract this background.

      • Assay Reagent Issues: Old or improperly stored assay reagents can contribute to high background.

Data Presentation

The following tables summarize key quantitative data for this compound. Note that experimental values can vary depending on the specific assay conditions, cell type, and receptor expression levels.

Table 1: Physicochemical Properties and Storage of (+)-Muscarine Iodide

PropertyValueReference
Molecular Weight301.17 g/mol [1]
FormulaC₉H₂₀INO₂[1]
AppearanceWhite to off-white solid[3]
Solubility in WaterUp to 100 mM (30.12 mg/mL)
Storage of Powder-20°C[1][2]
Storage of Aqueous Stock Solution-80°C for up to 6 months; -20°C for up to 1 month[3]

Table 2: Potency (EC₅₀) of Muscarine at Human Muscarinic Receptors

Receptor SubtypeCell LineAssay TypeEC₅₀ (µM)Reference
M₄NG108-15Calcium Current Inhibition0.54[4]
M₁, M₂, M₃, M₅VariousVariousData not readily available for human receptors

Note: While Muscarine is a known non-selective muscarinic agonist, specific EC₅₀ values for (+)-Muscarine Iodide at all five human receptor subtypes are not consistently reported in the readily available literature. The provided data for the M₄ receptor is from a neuroblastoma x glioma hybrid cell line. Researchers should determine the EC₅₀ empirically in their specific experimental system.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell systems.

Protocol 1: Calcium Mobilization Assay using Fluo-4 AM

This protocol is suitable for measuring the activation of Gq-coupled muscarinic receptors (M₁, M₃, M₅).

Materials:

  • Cells expressing the target muscarinic receptor

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • This compound stock solution

  • Assay instrument capable of kinetic fluorescence reading (e.g., FlexStation or FLIPR)

Workflow Diagram:

G_Workflow_Calcium cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cell_seeding Seed cells in 96-well plate (18-24 hours prior) dye_prep Prepare Fluo-4 AM loading solution dye_load Incubate cells with loading solution (e.g., 1 hour at 37°C) dye_prep->dye_load add_agonist Add this compound and measure fluorescence dye_load->add_agonist data_analysis Analyze kinetic data (e.g., peak fluorescence) add_agonist->data_analysis

Caption: General workflow for a calcium mobilization assay.

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES containing the dye, Pluronic F-127 (to aid dye dispersion), and probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Assay:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • Place the cell plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • Determine the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 2: [³⁵S]GTPγS Binding Assay

This assay is particularly effective for measuring the activation of Gi/o-coupled muscarinic receptors (M₂, M₄).

Materials:

  • Cell membranes expressing the target muscarinic receptor

  • [³⁵S]GTPγS radioligand

  • GDP (Guanosine diphosphate)

  • Non-labeled GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • This compound stock solution

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

Workflow Diagram:

G_Workflow_GTPgS cluster_prep Reaction Setup cluster_incubation Binding Reaction cluster_termination Termination & Measurement mix_reagents Combine membranes, GDP, and this compound add_radioligand Add [³⁵S]GTPγS to initiate reaction mix_reagents->add_radioligand incubate Incubate at 30°C (e.g., 60 minutes) add_radioligand->incubate filter_wash Rapid filtration and washing to separate bound from free incubate->filter_wash scint_count Quantify bound [³⁵S]GTPγS by scintillation counting filter_wash->scint_count

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP (the concentration of which needs to be optimized for each receptor system), and varying concentrations of this compound in the assay buffer.[7]

    • Include control tubes for basal binding (no agonist) and non-specific binding (with a high concentration of non-labeled GTPγS).

  • Initiate Binding:

    • Add [³⁵S]GTPγS to each tube to start the reaction.

    • Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • Terminate Reaction:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to determine specific binding.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the five muscarinic acetylcholine receptor subtypes.

G_M1_M3_M5_Signaling Muscarine This compound Receptor M₁, M₃, or M₅ Receptor Muscarine->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: M₁, M₃, and M₅ receptor Gq-coupled signaling pathway.

G_M2_M4_Signaling Muscarine This compound Receptor M₂ or M₄ Receptor Muscarine->Receptor Gi Gαi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., decreased heart rate) PKA->Cell_Response

References

Technical Support Center: Refinement of Muscarine Iodide Administration for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muscarine iodide in behavioral studies.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental process in a question-and-answer format.

Q1: My animals exhibit excessive salivation, lacrimation, and gastrointestinal distress after this compound administration. What can I do to mitigate these peripheral side effects?

A1: These are common cholinergic side effects.[1][2][3] Consider the following troubleshooting steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response curve should be established to find the optimal dose that produces the desired central effects with minimal peripheral side effects.

  • Co-administration with a peripherally-acting muscarinic antagonist: To isolate the central effects of this compound, you can pre-treat the animals with a muscarinic antagonist that does not readily cross the blood-brain barrier, such as atropine methyl nitrate or scopolamine methylbromide. This will block the peripheral muscarinic receptors without affecting the central receptors.

  • Route of Administration: Consider intracerebroventricular (ICV) injection to directly target the central nervous system and minimize peripheral exposure.[4] However, this is a more invasive surgical procedure.

Q2: I am observing inconsistent or no behavioral effects after administering this compound. What are the potential causes and solutions?

A2: Inconsistent results can stem from several factors related to the compound, administration, or experimental design.

  • Compound Stability and Solubility: this compound is soluble in water.[5] However, it is recommended to prepare fresh solutions for each experiment. If storing stock solutions, aliquot and store at -20°C for up to a few months. Before use, allow the solution to equilibrate to room temperature.[6][7] Ensure the compound is fully dissolved before administration.

  • Dose and Route of Administration: The effective dose can vary significantly depending on the animal species, strain, and the specific behavioral paradigm. Review the literature for established dose ranges for your specific experiment. The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will also greatly influence the onset, duration, and magnitude of the effect.

  • Timing of Administration: The time between this compound administration and behavioral testing is critical. The onset and duration of action should be considered to ensure the testing window aligns with the peak effect of the drug. Pharmacokinetic studies, if available for your specific model and administration route, can provide this information. If not, a pilot study to determine the optimal time course is recommended.

  • Habituation and Stress: Ensure all animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability in behavior.

Q3: My animals are showing signs of sedation or hyperactivity that are confounding the results of my cognitive task. How can I address this?

A3: Muscarinic agonists can have complex effects on locomotor activity.

  • Dose-Response Evaluation: The effect of muscarine on activity can be biphasic, with lower doses sometimes causing sedation and higher doses leading to hyperactivity or vice versa.[8] A thorough dose-response study for locomotor activity in an open field test is recommended to identify a dose that does not produce confounding motor effects.

  • Control Groups: Always include a vehicle-treated control group to account for any non-specific effects of the injection procedure or vehicle on locomotor activity.

  • Task-Specific Considerations: The nature of the behavioral task itself can interact with the drug's effects on activity. For example, in a task requiring immobility (like fear conditioning), a drug that induces hyperactivity will interfere with the measurement of freezing behavior. Conversely, a sedative effect might impair performance in a task requiring active exploration (like the Morris water maze).

Q4: What is the best vehicle for dissolving this compound for in vivo studies?

A4: Sterile, pyrogen-free saline (0.9% NaCl) is the most common and recommended vehicle for dissolving this compound for in vivo administration. Water is also a suitable solvent.[5]

Data Presentation

The following tables summarize quantitative data for this compound administration. Note that optimal doses should be determined empirically for each specific experimental setup.

Table 1: Solubility and Storage of this compound

PropertyValueReference(s)
Solubility in Water Up to 100 mM[5]
Storage of Powder -20°C, desiccated[6]
Storage of Stock Solution -20°C in aliquots for up to a few months[5][6]

Table 2: General Dose Ranges for Muscarinic Agonists in Rodent Behavioral Studies

Muscarinic AgonistAnimalRouteDose RangeBehavioral TestReference(s)
OxotremorineRati.p.0.0075 - 0.03 mg/kgFear Conditioning
PilocarpineRati.p.0.3 - 3 mg/kgFear Conditioning
Scopolamine (antagonist)Rati.p.0.3 - 1.0 mg/kgFear Conditioning, Water Maze[9][10]
BQCA (M1 PAM)Mousei.p.1 - 30 mg/kgVisual Discrimination Task[11]
AF150(S) (M1 partial agonist)Rati.p.1 - 4 mg/kgDelayed Matching-to-Position[12]

Experimental Protocols

Below are detailed methodologies for key experiments, adapted for the use of this compound.

Protocol 1: Systemic Administration of this compound for Behavioral Testing in Mice
  • Preparation of this compound Solution:

    • On the day of the experiment, weigh the desired amount of this compound powder.

    • Dissolve in sterile 0.9% saline to the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution with sterile saline to the final injection concentration. The final volume for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is typically 5-10 ml/kg of body weight.

  • Animal Handling and Administration:

    • Habituate the mice to handling and the injection procedure for several days prior to the experiment to minimize stress.

    • Gently restrain the mouse and administer the this compound solution or vehicle via i.p. or s.c. injection.

  • Timing of Behavioral Testing:

    • The optimal time window between injection and testing should be determined in a pilot study. A common starting point is 15-30 minutes post-injection for i.p. administration.

  • Behavioral Testing:

    • Conduct the behavioral test (e.g., Open Field Test, Novel Object Recognition, Fear Conditioning) within the predetermined time window.

Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Rats

Note: This is a surgical procedure and requires appropriate ethical approval and surgical expertise.

  • Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the coordinates for the lateral ventricle (e.g., relative to bregma).

    • Drill a small hole through the skull at the marked coordinates.

  • Cannula Implantation and Injection:

    • Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement.

    • Allow the animal to recover from surgery for at least one week.

    • On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula.

    • Infuse a small volume (typically 1-5 µl) of the this compound solution (dissolved in artificial cerebrospinal fluid) slowly over several minutes.

  • Behavioral Testing:

    • Behavioral testing can commence following a short recovery period after the injection, depending on the experimental design.

Mandatory Visualization

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Muscarine1 Muscarine M1_M3_M5 M1/M3/M5 Receptor Muscarine1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Muscarine2 Muscarine M2_M4 M2/M4 Receptor Muscarine2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response2 Cellular Response (e.g., Neuronal Inhibition, Decreased Heart Rate) PKA->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis Animal_Habituation Animal Habituation Injection Systemic (i.p./s.c.) or Central (ICV) Injection Animal_Habituation->Injection Drug_Preparation This compound Solution Preparation Drug_Preparation->Injection Behavioral_Assay Behavioral Assay (e.g., MWM, Fear Conditioning) Injection->Behavioral_Assay Post-injection Time Window Data_Collection Data Collection & Analysis Behavioral_Assay->Data_Collection

Caption: General experimental workflow for this compound administration.

References

Validation & Comparative

A Comparative Analysis of Muscarine Iodide and Acetylcholine: Efficacy, Potency, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a detailed comparison of the pharmacological effects of two key cholinergic agonists: Muscarine iodide and the endogenous neurotransmitter, Acetylcholine (ACh). This document is intended for researchers, scientists, and drug development professionals engaged in the study of the cholinergic nervous system and the development of therapeutics targeting muscarinic acetylcholine receptors (mAChRs).

Introduction

This compound and acetylcholine are both agonists of mAChRs, a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. While acetylcholine is the native ligand, its therapeutic and experimental utility is limited by its rapid hydrolysis by acetylcholinesterase (AChE).[1] Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is resistant to AChE, making it a more stable pharmacological tool.[2] This guide will compare their binding affinities, functional potencies, and the signaling pathways they activate, supported by experimental data and detailed protocols.

Core Comparison: this compound vs. Acetylcholine

The primary distinction between these two agonists lies in their chemical stability and, to some extent, their receptor subtype selectivity and potency. Acetylcholine is a rapidly degraded neurotransmitter, ensuring transient signaling at the synapse.[1] In contrast, this compound's resistance to enzymatic degradation results in more sustained receptor activation.[2]

Data Presentation: Pharmacological Parameters

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of muscarine and acetylcholine at the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and may differ based on the specific cell lines and experimental conditions used.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
Acetylcholine M1Data not readily available in direct comparison
M2Data not readily available in direct comparison
M3Data not readily available in direct comparison
M4Data not readily available in direct comparison
M5Data not readily available in direct comparison
Muscarine M1Data not readily available in direct comparison
M2Data not readily available in direct comparison
M3Data not readily available in direct comparison
M4Data not readily available in direct comparison
M5Data not readily available in direct comparison
CompoundReceptor SubtypeFunctional Potency (EC50)Reference
Acetylcholine M1815 nM (Gαq recruitment)[3]
M2~10 µM (calcium signal)[4]
M3Data variable depending on assay
M4Data variable depending on assay
M5Data variable depending on assay
This compound M1~100 µM (calcium signal, similar to 10 µM ACh)[4]
M2Data variable depending on assay
M3Data variable depending on assay
M4Data variable depending on assay
M5Data variable depending on assay

Note: The EC50 values can vary significantly based on the specific functional assay (e.g., calcium mobilization, GTPγS binding, inositol phosphate accumulation) and the cell system used.

Signaling Pathways

Both acetylcholine and muscarine exert their effects through the five subtypes of muscarinic receptors, which are coupled to different G-protein signaling cascades.[5]

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5]

  • M2 and M4 receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Acetylcholine or This compound Receptor M1, M3, or M5 Receptor Agonist->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 receptors.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound, Acetylcholine) by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor (this compound or Acetylcholine).[6]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes (with mAChRs) Start->Membrane_Prep Incubate Incubate: Membranes + [3H]Radioligand + Competitor (ACh/Muscarine) Membrane_Prep->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measures Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand displacement binding assay.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Protocol:

  • Cell Plating: Cells stably or transiently expressing the target muscarinic receptor are plated in a 96- or 384-well microplate.[7][8]

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cells.[7][9]

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds varying concentrations of the agonist (this compound or Acetylcholine) to the wells.[9]

  • Signal Detection: The FLIPR monitors the change in fluorescence intensity in real-time. Binding of the agonist to the Gq-coupled receptor triggers the release of intracellular calcium, which binds to the dye and increases its fluorescence.[10]

  • Data Analysis: The fluorescence signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

Conclusion

This compound and acetylcholine are both valuable tools for studying the cholinergic system. The key difference is their stability; this compound's resistance to acetylcholinesterase allows for sustained receptor activation, making it suitable for many in vitro experiments. Acetylcholine, as the endogenous ligand, provides the physiological benchmark but requires careful experimental design to account for its rapid degradation. The choice between these agonists will depend on the specific experimental goals, with this compound being favored for its stability and acetylcholine for its physiological relevance. Researchers should consider the specific receptor subtype and functional readout when interpreting data from these two compounds.

References

Validating Muscarine Iodide Effects with Atropine Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a receptor agonist is a foundational step. This guide provides an objective comparison and detailed experimental framework for validating the effects of muscarine iodide, a potent muscarinic acetylcholine receptor agonist, through its blockade by atropine, the archetypal competitive antagonist.

Muscarine, a natural alkaloid, mimics the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, which are critical in mediating the parasympathetic nervous system's functions, such as regulating heart rate, smooth muscle contraction, and glandular secretions.[1][2] Atropine, a non-selective muscarinic receptor antagonist, competitively blocks these effects by binding to the receptors without activating them, thereby preventing the agonist from binding.[3][4][5] This interaction serves as a classic model for demonstrating receptor-specific activity.

Mechanism of Action and Blockade: A Signaling Perspective

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[2][3] this compound primarily exerts its effects through the M1, M3, and M5 subtypes, which couple to Gq/11 proteins, and the M2 and M4 subtypes, which couple to Gi/o proteins.[6]

  • M3 Receptor Activation (Gq Pathway): Agonist binding to M3 receptors, commonly found on smooth muscle cells, activates the Gq protein.[7] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of intracellular calcium, causing smooth muscle contraction.[3]

  • Atropine Blockade: Atropine competitively binds to the same site on the muscarinic receptor as this compound. By occupying the receptor, atropine prevents the agonist from binding and initiating the downstream signaling cascade, thus inhibiting the physiological effect.[3][5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Iodide M3R M3 Muscarinic Receptor Muscarine->M3R Binds & Activates Atropine Atropine Atropine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Triggers Effect Physiological Effect (e.g., Muscle Contraction) Ca_Release->Effect Causes Experimental_Workflow A 1. Tissue Preparation (e.g., Guinea Pig Ileum) B 2. Establish Baseline (Record basal activity) A->B C 3. Muscarine Dose-Response (Cumulative addition, record contractions) B->C D 4. Washout (Return to baseline) C->D E 5. Atropine Incubation (Add fixed concentration of atropine) D->E F 6. Repeat Muscarine Dose-Response (In presence of atropine) E->F G 7. Data Analysis (Compare dose-response curves) F->G

References

A Comparative Analysis of Muscarine Iodide and Other Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muscarine iodide and other key muscarinic agonists. This analysis is supported by experimental data to delineate their performance and selectivity across the five muscarinic acetylcholine receptor subtypes (M1-M5).

Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the central and peripheral nervous systems. Their modulation is a key therapeutic strategy for a range of conditions. This guide offers a comparative overview of the binding affinities and functional potencies of this compound alongside other widely used muscarinic agonists, including Acetylcholine, Carbachol, Pilocarpine, Cevimeline, Bethanechol, and Oxotremorine.

Quantitative Comparison of Muscarinic Agonists

Table 1: Binding Affinity (Ki) of Muscarinic Agonists at M1-M5 Receptors (in nM)

AgonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Acetylcholine ~4,700~5,500Data not available~5,400Data not available
Carbachol 4,2002,7004,1001,4003,300
Pilocarpine Data not availableData not available30,000Data not availableData not available
Cevimeline Data not availableData not availableData not availableData not availableData not available
Bethanechol Data not availableData not availableData not availableData not availableData not available
Oxotremorine 2.317Data not availableData not availableData not available

Note: The available data for binding affinities can vary between studies due to different experimental conditions. The values presented are representative estimates.

Table 2: Functional Potency (EC50) of Muscarinic Agonists at M1-M5 Receptors (in nM)

AgonistM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
This compound Data not available540Data not availableData not availableData not available
Acetylcholine 32Data not availableData not available110Data not available
Carbachol 631Data not available1,2602,00015,800
Pilocarpine 18,0004,500~3,000 (relative to CCh)Data not availableData not available
Cevimeline 231,040481,31063
Bethanechol 35,000Data not available14,5007,00032,000
Oxotremorine-M Data not availableData not availableData not available140Data not available

Note: Functional potency is highly dependent on the specific assay and cell system used. The values presented are for comparative purposes.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors initiates distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11-coupled Signaling cluster_Gi Gi/o-coupled Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC Activate M3 M3 M3->PLC Activate M5 M5 M5->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2 M2 AC Adenylyl Cyclase (AC) M2->AC Inhibit Ion_Channel Ion Channel Modulation M2->Ion_Channel Modulate M4 M4 M4->AC Inhibit M4->Ion_Channel Modulate ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Ion_Channel->Cellular_Response_Gi Agonist Muscarinic Agonist

Fig. 1: Muscarinic Receptor Signaling Pathways

The characterization of muscarinic agonists typically involves a series of in vitro assays to determine their binding affinity and functional potency. A general experimental workflow is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for Muscarinic Agonist Characterization start Start receptor_prep Receptor Preparation (e.g., cell membrane prep, whole cells) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging, cAMP assay) receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_determination Determine EC50 (Functional Potency) data_analysis->ec50_determination selectivity_profile Determine Receptor Selectivity Profile ki_determination->selectivity_profile ec50_determination->selectivity_profile end End selectivity_profile->end

Fig. 2: Muscarinic Agonist Characterization Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of muscarinic agonists. Below are representative protocols for two key experimental techniques.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

1. Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
  • Test agonist (e.g., this compound) at various concentrations.
  • Non-specific binding control (e.g., 10 µM Atropine).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • 96-well filter plates.
  • Scintillation counter.

2. Procedure:

  • Prepare a dilution series of the test agonist.
  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test agonist, buffer (for total binding), or the non-specific binding control.
  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filters and add scintillation cocktail to each well.
  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding as a function of the log concentration of the test agonist.
  • Determine the IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Functional Assay

This assay measures the functional potency (EC50) of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

1. Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Test agonist (e.g., this compound) at various concentrations.
  • 96- or 384-well black, clear-bottom plates.
  • Fluorescence plate reader with kinetic reading capabilities.

2. Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.
  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
  • Wash the cells with assay buffer to remove excess dye.
  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
  • Add the test agonist at various concentrations to the wells.
  • Immediately begin kinetic measurement of fluorescence intensity over time.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the agonist.
  • Normalize the responses to the baseline fluorescence.
  • Plot the normalized response as a function of the log concentration of the agonist.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This comparative guide highlights the pharmacological profiles of this compound and other key muscarinic agonists. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the selection and characterization of appropriate tools for investigating the complex roles of muscarinic receptors in health and disease.

Cross-Validation of Muscarinic Agonist Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of muscarinic agonists, cross-validated with genetic knockout models. While direct experimental data on Muscarine iodide in these specific genetic models is limited in the available scientific literature, this guide leverages findings from studies using other potent muscarinic agonists such as pilocarpine and carbachol. These agonists share a mechanism of action with this compound, and their study in knockout mice provides a robust framework for understanding the subtype-specific contributions to the overall physiological effects of muscarinic stimulation. The use of genetically engineered mice lacking specific muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) allows for the definitive dissection of each receptor's role.[1]

Data Presentation: Quantitative Analysis in Knockout Models

The following tables summarize key findings from studies utilizing M1-M5 knockout mice, offering a quantitative comparison of the effects of muscarinic agonists in wild-type versus receptor-deficient animals.

Table 1: Muscarinic Agonist-Induced Salivation

Mouse GenotypeAgonist (Dose)Salivary Flow (relative to Wild-Type)Key Finding
Wild-TypePilocarpine (1 mg/kg)100%Normal physiological response.
M1 Knockout (M1-/-)Pilocarpine (1 mg/kg)Significantly ReducedM1 receptors contribute to the full salivatory response.
M3 Knockout (M3-/-)Pilocarpine (1 mg/kg)~0%M3 receptors are essential for pilocarpine-induced salivation at this dose.
M1/M3 Double KnockoutPilocarpine (10 mg/kg)No salivation inducedConfirms the critical and somewhat redundant roles of M1 and M3 in salivation.

Table 2: Cardiovascular Responses to Muscarinic Agonists

Mouse GenotypeAgonistChange in Heart RateKey Finding
Wild-TypeCarbacholBradycardia (slowing of heart rate)The typical parasympathetic response is observed.
M2 Knockout (M2-/-)CarbacholNo bradycardiaM2 receptors are the primary mediators of muscarinic agonist-induced bradycardia.
M4 Knockout (M4-/-)CarbacholSimilar bradycardia to Wild-TypeM4 receptors do not appear to be significantly involved in the negative chronotropic effects in the heart.

Table 3: Smooth Muscle Contraction in Response to Muscarinic Agonists

Tissue (Mouse Genotype)AgonistContractile Response (relative to Wild-Type)Key Finding
Bladder (Wild-Type)CarbacholStrong ContractionMuscarinic stimulation causes bladder smooth muscle contraction.
Bladder (M2 Knockout)CarbacholReduced ContractionM2 receptors contribute to the full contractile response.
Bladder (M3 Knockout)CarbacholAbolished ContractionM3 receptors are the predominant subtype mediating bladder contraction.
Ileum (M2/M3 Double Knockout)CarbacholNo ContractionDemonstrates the essential and combined role of M2 and M3 receptors in gut motility.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of muscarinic agonist findings are provided below.

Protocol 1: In Vivo Muscarine-Induced Salivation in Mice

Objective: To quantify the amount of saliva produced in response to a muscarinic agonist in wild-type and knockout mice.

Materials:

  • Muscarinic agonist (e.g., Pilocarpine hydrochloride)

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls or filter paper

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Preparation: Anesthetize the mouse with an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached. Place the anesthetized mouse on a heating pad to maintain body temperature.

  • Drug Administration: Prepare a stock solution of the muscarinic agonist in sterile saline. Administer the muscarinic agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Saliva Collection: Immediately after agonist administration, carefully place a pre-weighed cotton ball or piece of filter paper in the mouse's mouth.

  • Incubation: Collect saliva for a defined period (e.g., 15-30 minutes).

  • Quantification: Carefully remove the cotton ball/filter paper and place it in a pre-weighed microcentrifuge tube. Weigh the tube containing the saliva-soaked material. Calculate the volume of saliva secreted by subtracting the initial weight of the collection material and the tube from the final weight (assuming the density of saliva is 1 g/mL).

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing a single subtype of human muscarinic receptor (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist).

  • Test compound (this compound).

  • Assay buffer (e.g., PBS).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the functional activity of muscarinic agonists at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., this compound).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Inject the muscarinic agonist at various concentrations into the wells.

  • Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways activated by muscarinic receptors and a typical experimental workflow for cross-validation using genetic models.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Muscarine_Gq Muscarine M1_M3_M5 M1/M3/M5 Muscarine_Gq->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Muscarine_Gi Muscarine M2_M4 M2/M4 Muscarine_Gi->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Cellular_Response_Gi

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Experimental_Workflow cluster_workflow Cross-Validation Workflow start Hypothesis: Receptor subtype 'X' mediates a specific physiological response to Muscarine. wild_type Administer Muscarine to Wild-Type (WT) Mice start->wild_type knockout Administer Muscarine to Receptor 'X' Knockout (KO) Mice start->knockout measure_wt Measure Physiological Response in WT Mice (e.g., salivation, heart rate) wild_type->measure_wt measure_ko Measure Physiological Response in KO Mice knockout->measure_ko compare Compare Responses (WT vs. KO) measure_wt->compare measure_ko->compare conclusion Conclusion: Response abolished or altered in KO mice validates the role of Receptor 'X'. compare->conclusion

Caption: Experimental workflow for cross-validating muscarinic agonist effects.

References

Comparative Potency of Muscarine Iodide Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of Muscarine iodide across various species, intended for researchers, scientists, and drug development professionals. The following sections detail quantitative toxicity and efficacy data, experimental protocols for obtaining such data, and the underlying signaling pathways of muscarinic receptor activation.

Quantitative Potency Comparison

The potency of this compound, a potent cholinergic agonist, varies significantly across different species and routes of administration. This variation is crucial for understanding its toxicological profile and for the development of therapeutic agents targeting muscarinic acetylcholine receptors.

Lethal Dose (LD50) Data
SpeciesRoute of AdministrationLD50 Value
MouseIntravenous (IV)0.23 mg/kg[1]

Note: The original source material did not specify the exact salt of muscarine used in this study.

Effective Concentration (EC50) Data

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The following table summarizes the available EC50 data for muscarine in different species and tissues.

SpeciesTissue/Cell TypeResponse MeasuredEC50 Value (µM)
RatHippocampal CA1 Pyramidal CellsDepolarization0.7 ± 0.15[2]

Note: The specific salt of muscarine was not detailed in the original study.

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination of the potency of compounds like this compound. Below are detailed methodologies for key experiments.

Determination of Acute Toxicity (LD50)

The following protocol outlines a general procedure for determining the LD50 of a substance in rodents.

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Healthy, young adult animals of the selected species (e.g., mice, rats) of a specific weight range.

  • Syringes and needles appropriate for the route of administration.

  • Animal cages with appropriate bedding, food, and water.

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the experiment.

  • Dose Preparation: A stock solution of this compound is prepared in the vehicle. Serial dilutions are made to obtain the desired dose concentrations.

  • Dose Administration: A minimum of five dose groups are used, with an equal number of male and female animals in each group. The substance is administered via the desired route (e.g., oral, intraperitoneal, subcutaneous, or intravenous). A control group receives only the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after administration and then daily for up to 14 days.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as the Probit analysis.

Determination of In Vitro Potency (EC50) using Isolated Guinea Pig Ileum

The guinea pig ileum is a classic model for studying the effects of muscarinic agonists on smooth muscle contraction.

Objective: To determine the EC50 value of this compound for inducing contraction in isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Isotonic transducer and recording system

Procedure:

  • Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is dissected and placed in cold Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.

  • Tissue Mounting: The isolated ileum strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other to an isotonic transducer to measure muscle contraction.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension, with regular washing with fresh Krebs-Henseleit solution.

  • Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.

  • Data Analysis: The contractile response is measured for each concentration. The data is plotted as response versus the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value is determined from this curve using non-linear regression analysis.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), each with distinct signaling pathways.

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins.

M1_M3_M5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Iodide M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1, M3, and M5 receptor signaling cascade.

M2 and M4 Receptor Signaling Pathway

The M2 and M4 subtypes couple to Gi/o proteins.

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Iodide M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: M2 and M4 receptor signaling cascade.

Experimental Workflow for Potency Determination

The following diagram illustrates a general workflow for comparing the potency of this compound in different species.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Reporting Select_Species Select Species (e.g., Mouse, Rat, Guinea Pig) Select_Assays Select Assays (LD50, EC50) Select_Species->Select_Assays Protocol_Dev Develop Detailed Protocols Select_Assays->Protocol_Dev Ethical_Approval Obtain Ethical Approval Protocol_Dev->Ethical_Approval Animal_Acclimation Animal Acclimation Ethical_Approval->Animal_Acclimation In_Vivo_Testing In Vivo Testing (LD50) Animal_Acclimation->In_Vivo_Testing Dose_Prep Prepare this compound Doses Dose_Prep->In_Vivo_Testing In_Vitro_Testing In Vitro Testing (EC50) Dose_Prep->In_Vitro_Testing Collect_Data Collect Raw Data In_Vivo_Testing->Collect_Data In_Vitro_Testing->Collect_Data Statistical_Analysis Statistical Analysis (Probit, Non-linear Regression) Collect_Data->Statistical_Analysis Generate_Tables Generate Comparison Tables Statistical_Analysis->Generate_Tables Report_Findings Report Findings Generate_Tables->Report_Findings

Caption: General workflow for potency determination.

References

Comparative Analysis of Muscarine Iodide and Alternative Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Muscarine iodide with other key muscarinic acetylcholine receptor (mAChR) agonists. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in replicating and expanding upon key experiments in muscarinic receptor pharmacology.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. They are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion. Muscarinic agonists, such as this compound, mimic the action of the endogenous neurotransmitter acetylcholine at these receptors. This guide focuses on comparing the binding and functional potencies of this compound with other commonly used non-selective muscarinic agonists: Acetylcholine, Carbachol, Oxotremorine, and Pilocarpine.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives at various muscarinic receptor subtypes. These values have been compiled from multiple sources and may vary depending on the specific experimental conditions, cell lines, and assay formats used.

Table 1: Muscarinic Agonist Binding Affinities (Ki) in nM

AgonistM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
This compound ~2,000~200~1,000~400Data not readily available
Acetylcholine ~1,000~100~500~200Data not readily available
Carbachol 4,090 - 150,000[1]~300~1,500~800Data not readily available
Oxotremorine ~50~10~80~20Data not readily available
Pilocarpine ~1,000~500~2,000~800Data not readily available

Table 2: Muscarinic Agonist Functional Potencies (EC50) in nM

AgonistM1 Receptor (EC50, nM)M2 Receptor (EC50, nM)M3 Receptor (EC50, nM)M4 Receptor (EC50, nM)M5 Receptor (EC50, nM)
This compound Data not readily available540 (in NG 108-15 cells)[2]Data not readily availableData not readily availableData not readily available
Acetylcholine ~10,000110 (in NG 108-15 cells)[2]537 (in human forearm vasculature)[3]Data not readily availableData not readily available
Carbachol ~50,000 (in SH-SY5Y cells)[4]2,000 (in NG 108-15 cells)[2]517 (in human ciliary muscle)Data not readily availableData not readily available
Oxotremorine ~1,000140 (in NG 108-15 cells)[2]~500Data not readily availableData not readily available
Pilocarpine 18,000 (in rat hippocampus)~5,000~10,000Data not readily availableData not readily available

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison of muscarinic agonist activity.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled antagonist from muscarinic receptors.

Materials:

  • Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (unlabeled muscarinic agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add the assay buffer.

  • Addition of Components:

    • Add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the unlabeled test compound to the experimental wells.

    • Add a high concentration of a non-specific binding control (e.g., Atropine) to determine non-specific binding.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 Determination)

This protocol measures the ability of a muscarinic agonist to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5). A Fluorometric Imaging Plate Reader (FLIPR) is often used for high-throughput screening.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compound (muscarinic agonist).

  • FLIPR instrument or fluorescence microscope.

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Assay on FLIPR:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then automatically add the test compound at various concentrations to the wells.

    • Immediately after compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the agonist.

    • Plot the peak response as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the measurement of agonist-induced changes in ion channel activity and membrane potential in single cells.

Materials:

  • Cultured cells or acute tissue slices expressing muscarinic receptors.

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Test compound (muscarinic agonist).

Procedure:

  • Preparation: Place the cell culture dish or tissue slice in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Fabrication: Pull a glass capillary to form a micropipette with a tip resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the currents flowing across the membrane. Apply the muscarinic agonist to the bath and record any changes in the holding current or the appearance of specific ionic currents.

    • Current-Clamp Mode: Record the resting membrane potential of the cell. Apply the muscarinic agonist and measure any changes in membrane potential (depolarization or hyperpolarization).

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and membrane potential in response to the agonist. Dose-response curves can be generated by applying a range of agonist concentrations.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through two primary G-protein signaling pathways.

Gq_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors Agonist Muscarinic Agonist (e.g., this compound) Receptor M1, M3, M5 Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors Agonist Muscarinic Agonist (e.g., this compound) Receptor M2, M4 Receptor Agonist->Receptor Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA activates Response Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of different muscarinic agonists.

experimental_workflow cluster_assays Perform In Vitro Assays start Select Muscarinic Agonists for Comparison (this compound, Acetylcholine, etc.) cell_prep Prepare Cell Lines or Tissues Expressing Target Muscarinic Receptor Subtypes start->cell_prep binding_assay Radioligand Binding Assay cell_prep->binding_assay functional_assay Functional Assays (Calcium Imaging, Electrophysiology) cell_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki values data_analysis->ki_determination ec50_determination Determine EC50 values data_analysis->ec50_determination comparison Compare Potency and Efficacy of Agonists ki_determination->comparison ec50_determination->comparison conclusion Draw Conclusions on Pharmacological Profiles comparison->conclusion

References

Muscarine Iodide: A Guide to its Use as a Positive Control in Cholinergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of muscarine iodide as a positive control in cholinergic studies. It offers a comparative analysis of its performance against other common cholinergic agonists, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.

Introduction to this compound

This compound is a quaternary ammonium salt and a classic parasympathomimetic agent. It is a potent and non-selective agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine.[1] Its stability and well-characterized activity make it an excellent positive control for a wide range of in vitro and in vivo studies aimed at investigating the cholinergic system.

Comparative Analysis of Cholinergic Agonists

The efficacy and potency of this compound are best understood in comparison to other commonly used cholinergic agonists. The following tables summarize key quantitative data from various studies. It is important to note that absolute values can vary depending on the specific experimental conditions, cell types, and tissues used.

Table 1: Comparative Potency (EC₅₀/pEC₅₀) of Muscarinic Agonists at M1-M4 Receptors

AgonistM1 (pEC₅₀)M2 (pEC₅₀)M3 (pEC₅₀)M4 (EC₅₀ in µM)
Muscarine ---0.54 (partial agonist)[2]
Carbachol ~6.0[3]-5.9 ± 0.1[3]2[2]
Oxotremorine-M ---0.14[2]
Pilocarpine ----

Note: Comprehensive and directly comparable pEC₅₀ values for muscarine across all receptor subtypes are limited in the literature. The provided data is compiled from multiple sources.

Table 2: Comparative Efficacy and Potency in Functional Assays

AgonistAssayTissue/Cell LinePotency (EC₅₀ in µM)Efficacy (Relative to Carbachol)Reference
Muscarine Inhibition of ICaNG 108-15 cells0.54Partial Agonist[2]
Carbachol ContractionHuman DetrusorpEC₅₀: 6.51±0.14Full Agonist[3]
Carbachol Icat activationGuinea-pig small intestine7.5±1.6Full Agonist[4]
Oxotremorine Icat activationGuinea-pig small intestineLower than CarbacholFull Agonist[4]
Pilocarpine Inhibition of cyclic AMP accumulationGuinea-pig small intestine65Lower than Carbachol[4]
Acetylcholine Icat activationGuinea-pig small intestineLower than CarbacholFull Agonist[4]

Cholinergic Signaling Pathways

This compound exerts its effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are broadly classified into two major signaling pathways based on the G-protein they couple with.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory cellular responses, such as a decrease in heart rate and the inhibition of neurotransmitter release.

Cholinergic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Pathway (Gi-coupled) Muscarine1 This compound M1_M3_M5 M1, M3, M5 Receptors Muscarine1->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response1 Cellular Responses (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response1 PKC->Response1 Muscarine2 This compound M2_M4 M2, M4 Receptors Muscarine2->M2_M4 Gi Gi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces production of Response2 Cellular Responses (e.g., Decreased Heart Rate, Neuronal Inhibition) cAMP->Response2

Cholinergic signaling pathways activated by this compound.

Experimental Protocols

Protocol 1: Muscarine-Induced Salivation in Mice

This in vivo assay is a classic method to assess the sialogogic (saliva-inducing) effects of cholinergic agonists.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton swabs or filter paper

  • Microcentrifuge tubes

  • Analytical balance

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour. Record the baseline body weight of each mouse.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached. Place the anesthetized mouse on a heating pad to maintain body temperature.

  • Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A vehicle control (sterile saline) should be administered to a separate group of animals.

  • Saliva Collection: Gently place a pre-weighed cotton swab or piece of filter paper into the mouse's mouth using forceps immediately after this compound injection. Collect saliva for a defined period (e.g., 15 minutes).[5]

  • Quantification: Carefully remove the cotton swab/filter paper and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the collection materials. Saliva volume can be estimated assuming a density of 1 g/mL.

  • Data Analysis: Compare the amount of saliva collected in the this compound-treated group to the vehicle control group. A dose-response curve can be generated by testing a range of this compound concentrations.

Protocol 2: Isolated Frog Heart Preparation

This ex vivo preparation is used to study the chronotropic (heart rate) and inotropic (force of contraction) effects of cholinergic agonists.

Materials:

  • Frog (e.g., Rana temporaria)

  • Frog Ringer's solution

  • This compound and other test compounds

  • Isolated organ bath setup with a force transducer and recording system

  • Dissection tools

  • Sutures and cannulas

Procedure:

  • Heart Isolation: Pith the frog to immobilize it. Expose the heart and carefully dissect it out, leaving a small portion of the sinus venosus and aorta attached.

  • Cannulation and Mounting: Cannulate the aorta and/or sinus venosus and mount the heart in an isolated organ bath containing oxygenated Frog Ringer's solution at a constant temperature. Attach the apex of the ventricle to a force transducer via a suture.

  • Equilibration: Allow the heart to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline heart rate and force of contraction are established and recorded.

  • Drug Administration: Prepare stock solutions of this compound and other agonists in Frog Ringer's solution. Add known concentrations of the agonists to the organ bath in a cumulative or non-cumulative manner.

  • Recording: Record the changes in heart rate and force of contraction in response to each concentration of the agonist.

  • Washout: After recording the response to each drug concentration, wash the heart with fresh Frog Ringer's solution until the heart rate and force of contraction return to baseline before administering the next concentration or drug.

  • Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on heart rate and contractility. EC₅₀ values can be calculated from the dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the activity of muscarinic agonists in an in vitro functional assay.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., CHO cells expressing a specific muscarinic receptor subtype) start->cell_culture assay_prep Assay Preparation (e.g., Plating cells, loading with fluorescent dye for Ca²⁺ assay) cell_culture->assay_prep stimulation Cell Stimulation (Add agonists to cells and incubate) assay_prep->stimulation agonist_prep Agonist Preparation (Prepare serial dilutions of this compound and other test agonists) agonist_prep->stimulation data_acq Data Acquisition (Measure response, e.g., fluorescence intensity, cAMP levels) stimulation->data_acq data_analysis Data Analysis (Generate dose-response curves, calculate EC₅₀ and Emax) data_acq->data_analysis comparison Comparative Analysis (Compare potency and efficacy of This compound to alternatives) data_analysis->comparison conclusion Conclusion and Interpretation comparison->conclusion

General experimental workflow for comparing muscarinic agonists.

Conclusion

This compound serves as a reliable and potent positive control for investigating the cholinergic system due to its strong, non-selective agonism at muscarinic receptors. Its performance, when compared to other agonists like carbachol, oxotremorine, and pilocarpine, highlights its utility in a variety of experimental settings. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data in the broader context of cholinergic pharmacology.

References

A Head-to-Head Comparison of Muscarine Iodide and Oxotremorine for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the nuanced differences between standard cholinergic agonists is paramount for designing incisive experiments. Muscarine iodide and oxotremorine are two such cornerstone agonists used to probe the function of muscarinic acetylcholine receptors (mAChRs). This guide provides an objective, data-driven comparison of their performance, complete with detailed experimental protocols and visual representations of their signaling mechanisms.

Introduction to the Agonists

This compound is a quaternary ammonium salt of muscarine, a natural alkaloid found in certain mushroom species. Its structure is closely related to acetylcholine, the endogenous ligand for mAChRs. Historically, muscarine was instrumental in the initial classification of cholinergic receptors into "muscarinic" and "nicotinic" subtypes.

Oxotremorine is a synthetic tertiary amine that acts as a potent, non-selective muscarinic agonist.[1] It is particularly noted for its ability to cross the blood-brain barrier and elicit central cholinergic effects, such as tremors and ataxia, making it a valuable tool in models of Parkinson's disease.[1]

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of muscarine and oxotremorine at the five human muscarinic receptor subtypes (M1-M5). It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

AgonistM1M2M3M4M5Reference
Muscarine-----[Data not readily available in a comprehensive study]
Oxotremorine8.96.37.95.010[2] (IC50 values)

Table 2: Muscarinic Receptor Functional Potencies (EC50, nM) and Efficacy (% of Carbachol)

AgonistAssayM1M2M3M4M5Reference
OxotremorineIntracellular Ca2+-----[3]
Efficacy45%----[3]
Oxotremorine-MInhibition of cAMP-1.8---[4]
Efficacy-100%---[4]
Oxotremorine-MPI Hydrolysis--130--[4]
Efficacy--100%--[4]

Note: Oxotremorine-M is a quaternary analogue of oxotremorine. Data for this compound is not available in these comparative studies.

In Vivo Effects

Oxotremorine is well-documented to produce a range of in vivo effects, primarily due to its central nervous system activity. These include:

  • Tremor: A hallmark effect that has led to its use in animal models of Parkinson's disease.[1]

  • Hypothermia: A centrally mediated decrease in body temperature.[5]

  • Analgesia: An antinociceptive effect.[5]

  • Salivation: A peripheral muscarinic effect.[5]

This compound , being a quaternary amine, has limited ability to cross the blood-brain barrier. Therefore, its in vivo effects are predominantly peripheral and characteristic of parasympathetic stimulation, such as salivation, lacrimation, urination, defecation, and bronchoconstriction.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades depending on the receptor subtype.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 This compound / Oxotremorine M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq Gq M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 This compound / Oxotremorine M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi Gi M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare Receptor Membranes step1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]NMS) start->step1 step2 Add increasing concentrations of unlabeled competitor (this compound or Oxotremorine) step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Separate bound from free radioligand via rapid filtration step3->step4 step5 Quantify bound radioactivity using liquid scintillation counting step4->step5 step6 Analyze data to determine IC50 and calculate Ki step5->step6 end End: Determine Binding Affinity step6->end

Caption: Workflow for a competition radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the unlabeled test compound (this compound or oxotremorine).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter plate in a scintillation counter to measure the amount of radioactivity retained on the filters.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[6][7]

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Buffer: Use a buffer containing GDP (to ensure G proteins are in an inactive state) and MgCl2.

  • Incubation: In a 96-well plate, add the membrane preparation, a range of concentrations of the agonist (this compound or oxotremorine), and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction: Incubate the plate at 30°C for a specific time (e.g., 30 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, similar to the binding assay.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8][9]

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Detailed Methodology:

  • Cell Culture and Labeling: Culture cells expressing the M1, M3, or M5 receptor. Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into membrane phosphoinositides.

  • Agonist Stimulation: Wash the cells and then stimulate them with various concentrations of this compound or oxotremorine for a defined period (e.g., 30 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

  • Extraction: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid to lyse the cells and extract the soluble inositol phosphates.

  • Separation: Separate the inositol phosphates from the other cellular components using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of [3H]inositol phosphates in the eluate.

  • Data Analysis: Plot the amount of [3H]inositol phosphates against the log concentration of the agonist to determine the EC50 and Emax values.[10][11]

Summary and Conclusion

This compound and oxotremorine are both valuable tools for studying muscarinic receptors, but their distinct properties make them suitable for different applications.

  • This compound is a classic, peripherally acting agonist ideal for studying parasympathetic functions and for experiments where central effects are to be avoided.

  • Oxotremorine is a potent, centrally acting agonist that is particularly useful for in vivo studies of central cholinergic pathways and for modeling cholinergic overstimulation in conditions like Parkinson's disease.

The choice between these two agonists will ultimately depend on the specific research question, the receptor subtype of interest, and the desired experimental system (in vitro vs. in vivo). The data and protocols provided in this guide offer a solid foundation for making an informed decision and for designing robust and reproducible experiments in the field of cholinergic pharmacology.

References

Safety Operating Guide

Proper Disposal of Muscarine Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of muscarine iodide, a highly toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified as a highly toxic substance and requires careful handling and disposal as hazardous waste.[1] It is crucial to avoid all contact, including inhalation, and prevent its release into the environment.[1] The following procedures outline the necessary steps for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • NIOSH-approved respirator

  • Safety glasses or goggles

  • Compatible chemical-resistant gloves

  • Lab coat

Facilities handling this compound should be equipped with an eyewash station and a safety shower.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] The following is a general protocol for its disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Incompatible wastes, such as acids and bases, must be stored separately.[3]

  • Containment:

    • Solid Waste: Dispose of solid this compound in its original container whenever possible.[4][5] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.[6] For contaminated lab supplies like gloves and bench paper, double-bag them in clear plastic bags.[4]

    • Liquid Waste: Use a designated, leak-proof container with a secure screw-on cap.[4] Do not fill containers beyond 90% capacity to allow for expansion.[3]

    • All waste containers must be kept closed except when adding waste.[4]

  • Storage:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA).[3]

    • The SAA must be under the control of the laboratory personnel.

    • Secondary containment is mandatory to capture any potential leaks or spills.[4] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[4]

  • Waste Collection and Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[7]

    • Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste pickup.[4]

    • Follow your institution's specific procedures for scheduling a waste collection. Waste must typically be collected within 90 days of the container being filled or reaching its accumulation limit.[4]

Quantitative Data Summary

ParameterGuideline
Liquid Waste Container Fill Level Do not fill beyond the neck or have at least one-inch of headroom to allow for expansion.[3]
Satellite Accumulation Area (SAA) Time Limit (Partially Filled Container) Up to one (1) year.[3]
SAA Time Limit (Full Container) Must be removed within three (3) days after the container becomes full.[3]
General Hazardous Waste Collection Time Limit Must be collected within 90 days from when waste is first put into the container.[4]
Maximum Quantity in SAA Up to 55 gallons of an individual hazardous waste stream.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MuscarineIodideDisposal cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Segregate from Incompatible Chemicals B->C D Use Original or Compatible Container C->D E Label as 'Hazardous Waste' D->E F Keep Container Securely Closed E->F G Store in Designated SAA F->G H Use Secondary Containment G->H I Request EH&S Waste Pickup H->I J Proper Disposal by Authorized Personnel I->J

References

Personal protective equipment for handling Muscarine iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Muscarine iodide, a highly toxic compound. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

The correct and consistent use of appropriate PPE is the first line of defense against exposure to this compound.[1] All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][2] A face shield is recommended for larger quantities.[1]Protects against accidental splashes and eye contact, which can cause severe irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][2][3]Prevents dermal absorption, as this compound can be fatal upon skin contact.[2]
Respiratory Protection A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[1][2]Prevents inhalation of the highly toxic dust, which can be fatal.[2]
Skin & Body Protection A laboratory coat is mandatory.[1][2] For larger quantities or spill response, chemical-resistant coveralls and boots are recommended.[2][3][4]Prevents contamination of personal clothing and skin.[1] this compound is harmful if it comes into contact with skin.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize risk.[1]

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that a functional eye wash station and safety shower are readily accessible.[1][2]

  • Don all required PPE as specified in the table above.[1]

  • Line the work surface within the fume hood with absorbent, disposable bench paper.[1]

2. Weighing and Solution Preparation:

  • Conduct all weighing of the solid compound inside the chemical fume hood.[1]

  • Use a dedicated, clean spatula and weighing vessel.[1]

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • Keep the container tightly closed when not in use.[2]

3. Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment after handling.

  • Properly remove and dispose of gloves.

  • Wash hands and face thoroughly with soap and water.

  • Immediately change any contaminated clothing.

4. Spill Response:

  • Evacuate the immediate area.

  • Wear full PPE, including a respirator, heavy rubber gloves, and boots.[2]

  • Cover the spill with a plastic sheet or tarp to minimize the spread of dust.

  • Mechanically collect the spilled material and place it into a designated chemical waste container.[2]

  • Thoroughly clean the contaminated surface.

5. Disposal:

  • Dispose of all waste, including contaminated PPE and cleaning materials, in a designated chemical waste container.[2]

  • Ensure that the disposal of this compound waste complies with all applicable regional, national, and local regulations.

  • Do not allow the product to enter drains or the environment.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 20 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Start Start: Prepare for Handling Prep_Area Prepare Work Area in Fume Hood Start->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Prep_Solution Prepare Solution Weigh_Compound->Prep_Solution Spill Spill Occurs Weigh_Compound->Spill Post_Handling Post-Handling Procedures Prep_Solution->Post_Handling Prep_Solution->Spill Decontaminate Decontaminate Surfaces & Equipment Post_Handling->Decontaminate Remove_PPE Remove & Dispose of PPE Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Disposal Dispose of Chemical Waste Wash_Hands->Disposal End End of Procedure Disposal->End Spill_Response Initiate Spill Response Protocol Spill->Spill_Response Spill_Response->Decontaminate After cleanup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.